Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Description
Properties
IUPAC Name |
methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKCIBLYZCJPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=CC=N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742933 | |
| Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365273-04-6 | |
| Record name | Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of medicinal chemistry and drug discovery, the quest for novel molecular entities with enhanced therapeutic potential is paramount. Among the emerging class of therapeutic agents, those based on targeted protein degradation (TPD) are gaining significant traction. These molecules, such as Proteolysis Targeting Chimeras (PROTACs), offer a novel mechanism of action by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The design and synthesis of effective degraders rely on a modular approach, utilizing carefully selected building blocks that dictate the molecule's overall properties and efficacy.
This technical guide provides a comprehensive overview of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate (CAS Number: 1365273-04-6), a key heterocyclic building block increasingly recognized for its potential in the construction of next-generation protein degraders.[1][2] This document will delve into its chemical properties, a plausible and detailed synthetic route, and its strategic application in the rational design of PROTACs.
Physicochemical and Structural Properties
This compound is a biaryl compound featuring a fluorinated benzoic acid methyl ester coupled to a fluorinated pyridine ring. This unique combination of functionalities imparts specific physicochemical characteristics that are highly desirable in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1365273-04-6 | [1] |
| Molecular Formula | C₁₃H₉F₂NO₂ | [1] |
| Molecular Weight | 249.2 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature | [1] |
| Classification | Protein Degrader Building Block | [1] |
The presence of two fluorine atoms can significantly influence the molecule's conformation, metabolic stability, and binding interactions with target proteins by altering its electronic properties and ability to form hydrogen bonds.
Synthesis of this compound
A robust and efficient synthesis of the title compound is crucial for its accessibility in research and development. Based on established organometallic cross-coupling methodologies, a plausible and widely applicable synthetic strategy is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is well-suited for the construction of biaryl systems.
The proposed synthetic pathway involves the coupling of two key intermediates: Methyl 3-bromo-5-fluorobenzoate and (3-Fluoropyridin-2-yl)boronic acid .
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from commercially available precursors.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous compounds and represent a practical approach for laboratory-scale preparation.
Protocol 2.2.1: Synthesis of Methyl 3-bromo-5-fluorobenzoate
This procedure involves the esterification of 3-bromo-5-fluorobenzoic acid.
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-5-fluorobenzoic acid in methanol, add a catalytic amount of sulfuric acid (or slowly add thionyl chloride at 0 °C).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-bromo-5-fluorobenzoate.
Protocol 2.2.2: Synthesis of (3-Fluoropyridin-2-yl)boronic acid
This protocol describes the formation of the boronic acid from 2-bromo-3-fluoropyridine via a lithium-halogen exchange followed by quenching with a borate ester.
Materials:
-
2-Bromo-3-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-3-fluoropyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (1.2 equivalents) dropwise at -78 °C and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (3-Fluoropyridin-2-yl)boronic acid.
Protocol 2.2.3: Suzuki-Miyaura Coupling to Yield this compound
This is the final step to couple the two prepared intermediates.
Materials:
-
Methyl 3-bromo-5-fluorobenzoate
-
(3-Fluoropyridin-2-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine Methyl 3-bromo-5-fluorobenzoate (1.0 equivalent), (3-Fluoropyridin-2-yl)boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Application in Targeted Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" by suppliers suggests its intended use in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
Rationale for Use in PROTACs
The structure of this compound offers several advantages as a scaffold or linker component in PROTAC design:
-
Biaryl Core: The rigid biaryl structure can serve as a core element of the linker, influencing the spatial orientation of the POI and E3 ligase ligands. The linker's nature, length, and rigidity are critical for the formation of a productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[3][4]
-
Hydrolysis to a Linker Attachment Point: The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid provides a convenient handle for conjugation to the linker, which is typically attached via an amide bond.
-
Modulation of Physicochemical Properties: The presence of fluorine atoms can enhance metabolic stability by blocking potential sites of metabolism. Furthermore, fluorine can modulate the lipophilicity and cell permeability of the final PROTAC molecule, which are crucial for its oral bioavailability and overall drug-like properties.
-
Conformational Control: The substitution pattern on the biaryl system can introduce a degree of conformational constraint, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.
Proposed Workflow for PROTAC Synthesis
The following diagram illustrates the conceptual workflow for incorporating this compound into a PROTAC.
Caption: Conceptual workflow for incorporating the title compound into a PROTAC.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the connectivity of the atoms. ¹⁹F NMR will be crucial for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular formula by providing an accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[5]
Conclusion
This compound is a strategically designed chemical building block with significant potential in the field of targeted protein degradation. Its biaryl structure, coupled with the presence of fluorine atoms and a modifiable ester group, makes it an attractive component for the synthesis of PROTACs and other novel therapeutics. The well-established Suzuki-Miyaura coupling provides a reliable and efficient route for its synthesis. As the field of targeted protein degradation continues to expand, the availability and understanding of such versatile building blocks will be crucial for the development of the next generation of medicines.
References
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HDH Pharma Inc. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
-
Wychem. (n.d.). Methyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). (3-Fluoropyridin-2-yl)boronic acid. Retrieved from [Link]
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Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
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YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
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Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51. [Link]
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Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
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Bond, M. J., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 921-935. [Link]
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Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension to handle in fragment-based drug design. Essays in Biochemistry, 61(5), 505-516. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate, a key building block in contemporary drug discovery, particularly in the development of protein degraders.[1] Given the limited availability of direct experimental data, this document synthesizes information from supplier specifications, predictive modeling, and data from structurally analogous compounds to offer a robust profile for this molecule. The guide is designed to empower researchers and drug development professionals with the critical information needed for its effective handling, characterization, and application in synthetic chemistry and medicinal chemistry programs. We delve into its structural and physicochemical parameters, predicted spectroscopic characteristics, a plausible synthetic strategy, and detailed analytical methodologies.
Introduction and Molecular Overview
This compound (CAS Number: 1365273-04-6) is a biaryl compound featuring a fluorinated benzoic acid methyl ester linked to a fluorinated pyridine ring.[1] The presence of fluorine atoms can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity, making this scaffold attractive for medicinal chemistry applications. Its designation as a "Protein Degrader Building Block" highlights its potential utility in the synthesis of novel therapeutics that function through targeted protein degradation.[1]
Below is a diagram illustrating the logical relationship between the key sections of this guide.
Caption: Logical flow of the technical guide.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Due to the absence of comprehensive experimental data for this compound, the following table summarizes key identifiers from supplier information and predicted values from reputable computational models.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1365273-04-6 | [1] |
| Molecular Formula | C₁₃H₉F₂NO₂ | [1] |
| Molecular Weight | 249.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Physical Form | Solid, semi-solid, or liquid | Supplier Data |
| Predicted Melting Point | 85-95 °C | ChemAxon |
| Predicted Boiling Point | 350-370 °C at 760 mmHg | ChemAxon |
| Predicted logP | 3.2 | ALOGPS[2][3] |
| Predicted Water Solubility | 0.04 g/L at 25 °C | ALOGPS[2][3] |
| Predicted pKa (basic) | 1.8 (pyridine nitrogen) | ChemAxon |
| Predicted pKa (acidic) | Not applicable | ChemAxon |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. In the absence of published experimental spectra for this compound, this section provides predicted spectra based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit signals in the aromatic region, corresponding to the protons on the benzoate and pyridine rings. The methyl group of the ester would appear as a singlet in the upfield region. The fluorine atoms will cause splitting of adjacent proton signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show 13 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum. The carbons attached to fluorine will show characteristic splitting (¹JCF and ²JCF).
FT-IR Spectroscopy
The infrared spectrum of an aromatic ester is characterized by several key absorption bands. For this compound, the following are expected:
-
C=O Stretch: A strong absorption band between 1715-1730 cm⁻¹, characteristic of an aromatic ester.
-
C-O Stretch: Two distinct bands in the 1100-1310 cm⁻¹ region.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 249.2.
Synthesis and Purification
A plausible synthetic route for this compound involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage, followed by an esterification of the resulting carboxylic acid.
Caption: Plausible synthetic workflow.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5]
Protocol:
-
To a flame-dried reaction vessel, add 3-fluoro-5-bromobenzoic acid (1.0 eq.), 3-fluoropyridine-2-boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
A deoxygenated solvent system, such as a mixture of 1,4-dioxane and water, is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid, is purified by column chromatography.
Step 2: Fischer Esterification
The final step is the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Protocol:
-
Dissolve the purified 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.
-
The mixture is heated to reflux for several hours, with the progress monitored by TLC.
-
After completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried, filtered, and concentrated to yield the crude ester.
-
The final product, this compound, can be further purified by column chromatography or recrystallization.
Analytical Methodologies
The characterization and quality control of this compound rely on a combination of chromatographic and spectroscopic techniques.
Caption: Analytical characterization workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound.
Protocol:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, is commonly used.
-
Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for both purity assessment and confirmation of the molecular weight. The conditions are similar to those for HPLC, with the eluent being introduced into the mass spectrometer.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1]
Conclusion
This compound is a valuable building block with significant potential in medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties, spectroscopic characteristics, a viable synthetic route, and analytical methods for its characterization. By integrating available data with computational predictions, this document serves as a practical resource for researchers, enabling them to confidently incorporate this compound into their research and development endeavors.
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Retrieved from [Link]
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Calculate Physicochemical Properties | PhysChem Suite. (n.d.). Retrieved from [Link]
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The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Therapeutics: A Technical Guide
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount strategy for enhancing therapeutic potential. Among these, fluorinated pyridine derivatives have garnered significant attention, demonstrating a remarkable breadth of biological activities that span from oncology to infectious diseases. This technical guide provides an in-depth exploration of the multifaceted pharmacological profiles of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical application. We will delve into the causal relationship between fluorination and enhanced bioactivity, detail key experimental methodologies for their evaluation, and present visual representations of their mechanisms of action.
The Fluorine Advantage: Transforming Pyridine Scaffolds into Potent Therapeutics
The introduction of fluorine atoms into the pyridine ring is a cornerstone of modern medicinal chemistry, imparting a range of beneficial properties to the parent molecule.[1] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[2] These modifications often translate into superior pharmacokinetic and pharmacodynamic profiles, rendering fluorinated pyridine derivatives highly attractive candidates for drug development.[3][4] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the in vivo half-life of the drug.[5] Furthermore, the strategic placement of fluorine can alter the pKa of the pyridine nitrogen, modulating its interaction with biological targets and improving cell membrane permeability.[6]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Fluorinated pyridine derivatives have demonstrated significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[7]
Kinase Inhibition: Halting Aberrant Cell Signaling
A prominent mechanism of action for many fluorinated pyridine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8]
-
VEGFR-2 Inhibition: Several fluorinated pyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][10] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[11] Structure-activity relationship (SAR) studies have revealed that the position of fluorine substitution on the pyridine or associated phenyl rings can significantly impact inhibitory potency.[9][10]
-
PI3K/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation and survival that is frequently overactivated in various cancers.[3][12] Fluorinated pyridine and pyrimidine derivatives have been developed as potent inhibitors of this pathway.[3][12][13] For instance, a difluorinated pyrimidine-containing compound was found to be eight times more potent against PI3K than its trifluorinated pyridine counterpart, highlighting the subtle yet profound impact of fluorine placement and scaffold modification.[12]
.
Table 1: Inhibitory Activity of a Fluorinated Pyridopyrimidinone Derivative (Compound 4) against PI3K/mTOR Pathway Components
| Target | IC50 (nM) |
| pAKT (MCF-7 cells) | 16 |
| p70s6k (MCF-7 cells) | 66 |
Data sourced from a study on pyridopyrimidinone derivatives as dual PI3K/mTOR inhibitors.[13]
Topoisomerase Inhibition: Inducing DNA Damage and Apoptosis
Another compelling anticancer strategy employed by fluorinated pyridine derivatives is the inhibition of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[1][14] By stabilizing the transient enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and the induction of apoptosis.[15][16] Fluorinated pyrimidines, for example, can be metabolized into fraudulent nucleotides that, when incorporated into DNA, poison the activity of topoisomerase I.[1]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated pyridine derivatives have shown considerable promise in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.[17][18][19]
A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17] One compound, in particular, exhibited an eight-fold stronger inhibitory effect than the commercially available antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.[17]
Table 2: Minimum Inhibitory Concentration (MIC) Values of a Potent 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivative (Compound 7j)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.5 |
| Staphylococcus aureus (MRSA, ATCC 43300) | 1 |
| Enterococcus faecalis (ATCC 29212) | 0.25 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 |
Data extracted from a study on novel oxazolidinone derivatives.[17]
Anti-inflammatory Activity: Modulating the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response.[20][21][22] The NF-κB signaling pathway, upon activation by pro-inflammatory stimuli, leads to the transcription of a host of genes involved in inflammation and immunity.[23] Fluorinated pyridine derivatives have been investigated for their anti-inflammatory properties, with evidence suggesting that their mechanism of action involves the inhibition of the NF-κB pathway.[24] By suppressing the activation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and other inflammatory mediators.[23]
Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of fluorinated pyridine derivatives.
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of fluorinated pyridine derivatives.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine derivative and incubate for 24-72 hours. Include appropriate vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Experimental workflow for the MTT assay to determine cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the fluorinated pyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay
Enzyme inhibition assays are crucial for elucidating the mechanism of action of drug candidates. The specific protocol will vary depending on the target enzyme.
General Protocol (Example: Kinase Inhibition Assay):
-
Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a peptide), ATP, and the fluorinated pyridine derivative at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase and the inhibitor and incubate for a short period. Initiate the reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Termination and Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay design.
-
Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion and Future Perspectives
Fluorinated pyridine derivatives represent a privileged scaffold in medicinal chemistry, with their diverse biological activities holding immense therapeutic promise. The strategic incorporation of fluorine has consistently led to the enhancement of drug-like properties, resulting in potent anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
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Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. The Journal of Physical Chemistry B. [Link]
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Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
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Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. NIH. [Link]
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
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Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. [Link]
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Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][6][12]Thiadiazole Moiety. ResearchGate. [Link]
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Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC - PubMed Central. [Link]
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NF-kappa B signaling pathway. Cusabio. [Link]
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Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PubMed Central. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed. [Link]
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MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. [Link]
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Topoisomerase inhibitor. Wikipedia. [Link]
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NF-κB Signaling Pathway Diagram. SciSpace. [Link]
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Schematic representation of the NF-κB signalling pathway. A pathway.... ResearchGate. [Link]
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Biochemical IC50 values for CC-509 against selected human kinases.. ResearchGate. [Link]
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IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Table 1 : MIC values for antibacterial activity. ResearchGate. [Link]
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(a) Flow chart of the proposed enzyme inhibitor screening methodology.... ResearchGate. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Topoisomerase Inhibitors for Researchers. YouTube. [Link]
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A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. [Link]
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Enzyme assays for high-throughput screening. PubMed. [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
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Technical Guide: Commercial Availability, Synthesis, and Application of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
An In-depth Analysis for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate (CAS No. 1365273-04-6), a specialized heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its commercial availability from key suppliers, analyze its likely synthetic pathways from a process chemistry perspective, and contextualize its primary application as a fragment in the development of targeted protein degraders. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, offering actionable insights for sourcing, synthesis, and strategic implementation in drug discovery pipelines.
Chemical Identity and Physicochemical Properties
This compound is a bi-aryl compound featuring a fluorinated benzoate ring linked to a fluorinated pyridine moiety. The presence of two fluorine atoms is a deliberate design choice, common in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity through specific electronic interactions.
Table 1: Compound Specifications
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1365273-04-6 | [1] |
| Molecular Formula | C₁₃H₉F₂NO₂ | [1] |
| Molecular Weight | 249.2 g/mol | [1] |
| Typical Purity | ≥98% | [1] |
| Physical Form | Solid, semi-solid, or liquid | [2] |
| Storage | Store at room temperature in a dry, sealed environment |[1][2] |
Commercial Availability and Procurement
This compound is available from a range of specialized chemical suppliers that focus on providing building blocks for research and development. It is critical to note that this compound is intended for professional laboratory and industrial use only and is not for direct medical or consumer applications.[1] Procurement typically involves order verification to ensure compliance with these use restrictions.[1]
Table 2: Selected Commercial Suppliers
| Supplier | Typical Quantities | Notes |
|---|---|---|
| Parchem | Custom inquiry | A global supplier of specialty chemicals.[3] |
| BLDpharm | Gram to multi-gram scale | Provides access to analytical documentation like NMR, HPLC, and LC-MS.[4] |
| Various Online Catalogs | 25mg to 1g | Available through various research chemical marketplaces.[1][5] |
When sourcing this building block, it is imperative to request a Certificate of Analysis (CoA) to verify purity and identity, as minor impurities can have significant downstream effects in sensitive multi-step syntheses and biological assays.
Synthesis and Manufacturing Insights
While specific, scaled-up manufacturing protocols for this compound are proprietary, its structure strongly suggests a synthesis rooted in palladium-catalyzed cross-coupling chemistry, most likely a Suzuki-Miyaura reaction. This approach is favored in pharmaceutical manufacturing for its high functional group tolerance, reliability, and generally good yields.
The logical disconnection points to two primary starting materials: a boronic acid (or ester) derivative of one ring and a halide (typically bromide or chloride) on the other.
Proposed Synthetic Pathway: Suzuki Coupling
Caption: Proposed Suzuki coupling pathway for synthesis.
Protocol Considerations:
-
Inert Atmosphere: The reaction would be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst.
-
Reagent Purity: The purity of the boronic acid and halide precursors is critical. Impurities in boronic acids, such as boroxines, can complicate stoichiometry and reduce yield.
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for optimizing yield and minimizing side reactions, particularly homo-coupling of the starting materials.
-
Workup and Purification: Post-reaction, a standard aqueous workup would be performed to remove the inorganic base and catalyst residues. The crude product would then be purified, typically via silica gel column chromatography, to achieve the high purity (≥98%) required for its intended applications.
Core Application: Building Blocks for Targeted Protein Degradation
The primary utility of this molecule, as identified by suppliers, is as a "Protein Degrader Building Block".[1] This positions it at the forefront of Targeted Protein Degradation (TPD), a revolutionary therapeutic modality. TPD utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System, to eliminate disease-causing proteins.
The most established TPD technology is the Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule with three key components:
-
Warhead: Binds to the protein of interest (POI).
-
E3 Ligase Ligand: Recruits an E3 ubiquitin ligase enzyme.
-
Linker: Covalently connects the warhead and the E3 ligase ligand.
This compound serves as a valuable fragment or starting point for designing novel "warhead" components. The fluorinated bi-aryl scaffold provides a rigid, well-defined structure that can be further functionalized to achieve high-affinity and selective binding to a target protein's active site. The fluorine atoms enhance binding interactions and improve metabolic stability, which are key challenges in drug design.[6][7]
Caption: Mechanism of Action for a PROTAC therapeutic.
Quality Control and Analytical Workflow
Ensuring the identity and purity of this compound is paramount. Reputable suppliers provide comprehensive analytical data.[4] A typical quality control workflow involves a suite of orthogonal analytical techniques.
Standard QC Protocol:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A purity of ≥98% is the standard for such building blocks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound, providing strong evidence of its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the positions of the fluorine substituents. This is the definitive method for structural elucidation.
Caption: Standard quality control workflow for chemical building blocks.
References
- This compound, min 98%, 1 gram.
- Methyl 3-Fluoro-5-(3-Fluoropyridin-2-Yl)
- Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)
- 1365273-04-6|Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)
- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Methyl 5-bromo-3-fluoro-2-methylbenzo
- Methyl 5-bromo-3-fluoro-2-methylbenzo
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- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate (CAS 1365273-04-6), a key building block in medicinal chemistry and materials science. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] This guide details the prerequisite syntheses of two key intermediates, Methyl 3-bromo-5-fluorobenzoate and (3-Fluoropyridin-2-yl)boronic acid , followed by a meticulous, step-by-step protocol for the final cross-coupling reaction. The causality behind experimental choices, safety precautions, and methods for purification are thoroughly explained to ensure reproducibility and safety.
Introduction
Biaryl and heteroaryl structures are privileged motifs in modern drug discovery, often serving as core scaffolds in a wide array of therapeutic agents.[3] this compound is a highly functionalized intermediate whose distinct substitution pattern makes it a valuable precursor for complex molecular architectures. The strategic placement of fluorine atoms can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
The synthesis of such compounds hinges on efficient C-C bond formation. The Suzuki-Miyaura reaction has emerged as a premier tool for this purpose, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][5] This protocol leverages the power of this reaction to couple a substituted aryl bromide with a pyridylboronic acid, providing a reliable and scalable route to the target compound.
Overall Synthetic Scheme
The synthesis is a multi-step process beginning with commercially available starting materials to generate two key intermediates, which are then coupled in the final step.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-5-fluorobenzoic acid | ≥98% | Commercial |
| Thionyl chloride (SOCl₂) | Reagent grade | Commercial |
| Methanol (MeOH), anhydrous | ≥99.8% | Commercial |
| 2-Bromo-3-fluoropyridine | ≥97% | Commercial |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial |
| Triisopropyl borate (B(OiPr)₃) | ≥98% | Commercial |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercial |
| Palladium(II) acetate (Pd(OAc)₂) | Reagent grade | Commercial |
| Triphenylphosphine (PPh₃) | ≥99% | Commercial |
| Sodium Carbonate (Na₂CO₃) | ≥99.5% | Commercial |
| 1,4-Dioxane, anhydrous | ≥99.8% | Commercial |
| Ethyl acetate (EtOAc) | ACS grade | Commercial |
| Hexanes | ACS grade | Commercial |
| Magnesium sulfate (MgSO₄), anhydrous | Reagent grade | Commercial |
| Silica Gel | 230-400 mesh | Commercial |
Safety Note: Always handle reagents in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[6] Palladium catalysts, while generally stable, can be flammable and toxic; handle with care and avoid dust formation.[7][8][9] Organolithium reagents like n-BuLi are pyrophoric and react violently with water. Anhydrous and inert atmosphere techniques are critical.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 3-bromo-5-fluorobenzoate (Intermediate I)
This procedure describes the esterification of the commercially available carboxylic acid. Thionyl chloride is used to activate the carboxylic acid by converting it into an acyl chloride, which readily reacts with methanol.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (10.0 g, 45.7 mmol).
-
Under a nitrogen atmosphere, cautiously add thionyl chloride (15 mL, 206 mmol) to the flask.
-
Heat the reaction mixture to 70°C and stir for 2 hours. The solid should completely dissolve.
-
After 2 hours, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Cool the resulting crude acyl chloride residue in an ice bath (0°C).
-
Slowly add anhydrous methanol (100 mL) to the flask. A mild exotherm may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate (150 mL) and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to afford Methyl 3-bromo-5-fluorobenzoate as a colorless oil.[10]
Part 2: Synthesis of (3-Fluoropyridin-2-yl)boronic acid (Intermediate II)
This synthesis involves a lithium-halogen exchange reaction at low temperature, followed by borylation. The use of n-butyllithium requires strict anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediate. This intermediate is commercially available[11][12], but this protocol is provided for researchers who wish to synthesize it in-house.
Protocol:
-
To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL).
-
Add 2-bromo-3-fluoropyridine (10.0 g, 56.8 mmol) and triisopropyl borate (15.7 mL, 68.2 mmol) to the THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 25 mL, 62.5 mmol) dropwise via syringe pump over 1 hour, ensuring the internal temperature does not rise above -70°C.
-
Stir the mixture at -78°C for an additional hour after the addition is complete.
-
Slowly warm the reaction to room temperature and quench by the careful addition of 2 M HCl (aq) until the pH is approximately 2.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be triturated with hexanes to yield (3-Fluoropyridin-2-yl)boronic acid as a white solid.
Part 3: Suzuki-Miyaura Coupling for this compound
This is the final convergent step where the two prepared intermediates are coupled. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a 100 mL Schlenk flask, add Methyl 3-bromo-5-fluorobenzoate (Intermediate I, 2.33 g, 10.0 mmol), (3-Fluoropyridin-2-yl)boronic acid (Intermediate II, 1.70 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).
-
Add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%) and triphenylphosphine (210 mg, 0.8 mmol, 8 mol%).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen three times.
-
Add anhydrous 1,4-dioxane (40 mL) and water (10 mL) via syringe.[13] The solvent should be degassed by bubbling nitrogen through it for 15-20 minutes prior to use.
-
Heat the reaction mixture to 95°C and stir vigorously overnight (approx. 16 hours).[14]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the aryl bromide.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0% to 20% ethyl acetate in hexanes) to afford This compound as a white to off-white solid.[1][15]
Conclusion
The protocol described provides a reliable and scalable pathway for the synthesis of this compound. By detailing the synthesis of the requisite precursors and the final Suzuki-Miyaura coupling, this guide offers a complete workflow for researchers. The principles and techniques outlined are broadly applicable to the synthesis of other complex biaryl and heteroaryl compounds, underscoring the versatility of palladium-catalyzed cross-coupling in modern organic synthesis. Adherence to the described safety protocols is essential for the successful and safe execution of this synthesis.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Gagnon, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
UCLA EH&S. (2017). Standard Operating Procedure: Palladium. Retrieved from [Link]
-
What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024). Retrieved from [Link]
-
ResearchGate. (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
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ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Wychem. (n.d.). Methyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). (3-Fluoropyridin-2-yl)boronic acid. Retrieved from [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Retrieved from [Link]
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purification of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate by chromatography
An Application Guide for the Chromatographic Purification of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive application note provides a detailed guide for the purification of this compound, a key building block in contemporary drug discovery. We delve into the strategic selection and optimization of chromatographic techniques, including Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep-HPLC), and Supercritical Fluid Chromatography (SFC). The protocols herein are designed to address the unique challenges presented by the molecule's dual fluorine substitutions and heteroaromatic nature. By explaining the causality behind each methodological choice, this guide equips researchers with the expertise to achieve high purity and yield, ensuring the integrity of downstream applications.
Introduction: The Purification Challenge
This compound (MFPB) is a bi-aryl compound whose structural motifs are of significant interest in medicinal chemistry. The presence of two fluorine atoms and a pyridine ring profoundly influences its physicochemical properties, such as basicity and lipophilicity, which are critical for modulating drug-receptor interactions.[1] The purification of MFPB is non-trivial; crude synthetic mixtures often contain closely related impurities, including starting materials, homo-coupled byproducts, and regioisomers, which can be difficult to resolve.
The molecule's structure—featuring a mildly basic pyridine nitrogen, an ester group, and two electron-withdrawing fluorine atoms—necessitates a carefully considered purification strategy. These features dictate its solubility and interactions with chromatographic stationary phases. This guide provides a systematic approach to developing robust purification protocols tailored to this specific molecule.
Physicochemical Properties of MFPB
A foundational understanding of the target molecule's properties is paramount for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉F₂NO₂ | [2] |
| Molecular Weight | 249.21 g/mol | [2] |
| CAS Number | 1365273-04-6 | [2] |
| Predicted LogP | 2.5 - 3.0 | (Estimated based on similar structures) |
| Predicted pKa | 2.0 - 2.5 (pyridinium ion) | (Estimated, lowered by adjacent fluorine) |
The electron-withdrawing fluorine atom on the pyridine ring significantly reduces the basicity of the nitrogen atom, which can mitigate severe peak tailing on silica gel but still requires consideration.[1]
Strategic Purification Workflow
A multi-tiered approach is typically most effective, beginning with a bulk purification step followed by a high-resolution polishing step if necessary. The choice of technique depends on the initial purity of the crude material and the final purity required.
Caption: A logical workflow for the purification of MFPB.
Protocol 1: Flash Chromatography (Bulk Purification)
Flash chromatography is the workhorse for the initial cleanup of multi-gram quantities of crude product. The primary goal is to remove major impurities, such as unreacted starting materials and non-polar byproducts.
Rationale and Method Development
The choice of eluent is critical and is determined by thin-layer chromatography (TLC). Normal-phase chromatography on silica gel is standard. Given the moderate polarity of MFPB, a solvent system based on a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is appropriate.
Causality : The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.35 on the TLC plate.[3] This range ensures that the compound spends sufficient time interacting with the stationary phase for good separation to occur, without leading to excessively long run times or broad peaks.
Step-by-Step Protocol
-
TLC Analysis :
-
Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light (254 nm). Identify the solvent system that provides the desired Rf of ~0.3 for MFPB.
-
-
Column Packing :
-
Select a silica gel column size appropriate for the amount of crude material (typically a 30:1 to 100:1 ratio of silica weight to crude sample weight).
-
Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc). Do not let the column run dry.[3]
-
-
Sample Loading :
-
Liquid Loading : If the crude product is an oil or highly soluble in the mobile phase, dissolve it in a minimal amount of dichloromethane or the mobile phase and inject it onto the column.
-
Solid Loading (Recommended) : Dissolve the crude material in a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of the crude material). Evaporate the solvent completely to obtain a dry, free-flowing powder.[3] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection :
-
Begin elution with a low percentage of the polar solvent (e.g., 5% EtOAc in Hexanes).
-
Run a linear gradient from the initial conditions up to a higher percentage of the polar solvent (e.g., 5% to 40% EtOAc over 10-15 column volumes). A gradient is superior to isocratic elution for separating complex mixtures.
-
Collect fractions throughout the run and monitor them by TLC.
-
-
Analysis and Pooling :
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified MFPB.
-
Protocol 2: Preparative HPLC (High-Purity Polishing)
For applications requiring >98% purity, such as in late-stage drug development, preparative HPLC is the preferred method. It offers significantly higher resolution than flash chromatography.
Rationale and Column Selection
Reversed-phase HPLC is the most common mode. The choice of stationary phase is critical for achieving selectivity.
-
C18 Columns : The standard choice for general-purpose reversed-phase separations. Separation is primarily driven by hydrophobic interactions.
-
Phenyl-Hexyl Columns : Offer alternative selectivity through π-π interactions with the aromatic rings of MFPB. This can be advantageous for separating MFPB from impurities that differ in aromaticity but not hydrophobicity.
-
Fluorinated Phases (e.g., F5/PFP) : These phases are highly recommended for fluorinated molecules like MFPB.[4] They can provide unique selectivity through dipole-dipole interactions and alternative solvophobic mechanisms, often resolving impurities that co-elute on C18 columns.[4][5]
Mobile Phase : A typical mobile phase consists of water and acetonitrile or methanol. A small amount of acid (e.g., 0.1% formic acid or TFA) is often added to protonate the pyridine nitrogen, ensuring a consistent charge state and sharp peaks.
Step-by-Step Protocol
-
Analytical Method Development :
-
Develop an analytical HPLC method first on a 4.6 mm ID column with the chosen stationary phase.
-
Screen different gradients of Acetonitrile/Water (both with 0.1% Formic Acid).
-
Aim for a method where the product peak is well-resolved from impurities with a run time of 5-10 minutes.
-
-
Scaling to Preparative Scale :
-
Use the same stationary phase and mobile phases on a larger preparative column (e.g., 21.2 mm or 30 mm ID).
-
Adjust the flow rate and gradient time to maintain the same separation, according to the principles of geometric scaling.
-
The injection volume will depend on the sample concentration and column loading capacity.
-
-
Sample Preparation and Purification :
-
Dissolve the partially purified product from the flash chromatography step in a suitable solvent, ideally the mobile phase, or a stronger solvent like DMSO if necessary. Filter the sample through a 0.45 µm filter.
-
Perform injections onto the preparative HPLC system. The loading amount should be optimized to maximize throughput without sacrificing resolution.
-
Collect fractions based on UV detection of the target peak.
-
-
Post-Purification Workup :
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
If the product is in an aqueous buffer, it may require lyophilization or liquid-liquid extraction to isolate the final compound.
-
Protocol 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful, green alternative to both normal and reversed-phase HPLC.[6] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[7]
Rationale for Using SFC
-
Speed : Faster run times and shorter column equilibration times compared to HPLC.[7]
-
Solvent Reduction : Drastically reduces organic solvent consumption.
-
Easy Workup : The CO₂ evaporates upon depressurization, leaving the compound in a small volume of co-solvent, which significantly simplifies sample recovery.[6][8]
SFC is particularly well-suited for purifying moderately polar compounds like MFPB and is widely used in the pharmaceutical industry for achiral purifications.[9]
Caption: Key advantages of using SFC for purification.
Step-by-Step Protocol
-
Column and Co-solvent Screening :
-
Screen a variety of stationary phases. Common achiral SFC columns include those with 2-ethylpyridine, diethylaminopropyl (DEAP), or silica modifications.
-
The mobile phase consists of supercritical CO₂ and an organic co-solvent (modifier), typically methanol.
-
Screen different co-solvents (e.g., methanol, ethanol, acetonitrile) and additives (e.g., ammonium hydroxide, trifluoroacetic acid) to optimize peak shape and selectivity. For MFPB, methanol is an excellent starting point.
-
-
Analytical Method Optimization :
-
Develop a fast analytical screening method (e.g., 2-5 minutes).
-
Optimize the gradient (e.g., 5% to 50% Methanol over 3 minutes), back pressure (typically 120-150 bar), and temperature (35-45 °C).
-
-
Preparative Purification :
-
Scale the optimized analytical method to a preparative SFC system.
-
Dissolve the sample in a suitable solvent. Methanol is common, but DMSO can be used for less soluble compounds, though it may affect peak shape at high injection volumes.[10]
-
Inject the sample and collect fractions triggered by UV or mass spectrometry (MS) detection.
-
-
Product Recovery :
-
The collected fractions will consist of the purified product dissolved in the co-solvent (e.g., methanol).
-
Evaporate the solvent to obtain the final high-purity MFPB. The time required is significantly less than for aqueous HPLC fractions.
-
Comparative Summary of Techniques
| Parameter | Flash Chromatography | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Use | Bulk, initial purification | High-purity polishing | High-purity polishing, high throughput |
| Resolution | Low to Moderate | High | High |
| Speed | Moderate | Slow | Very Fast |
| Solvent Usage | High | High (Organic & Aqueous) | Low (Primarily CO₂) |
| Cost/Sample | Low | High | Moderate to High (instrumentation) |
| Typical Scale | 1 g - 100 g | 10 mg - 5 g | 10 mg - 5 g |
Conclusion
The purification of this compound requires a methodical approach that leverages the unique properties of the molecule. For initial, large-scale purification, flash chromatography with a hexane/ethyl acetate gradient is a robust and economical choice. For achieving the high purity (>98%) required for advanced applications, both preparative reversed-phase HPLC—ideally with a fluorinated stationary phase for enhanced selectivity—and SFC are excellent options. SFC, in particular, offers significant advantages in speed, sustainability, and ease of product recovery, making it an increasingly preferred technique in modern drug discovery laboratories.[7] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently purify this valuable chemical intermediate.
References
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Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. PubMed. Available at: [Link]
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Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Micro-Tech Scientific. Available at: [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
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Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]
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Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. Shimadzu. Available at: [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]
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Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. Available at: [Link]
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Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. Available at: [Link]
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A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC International. Available at: [Link]
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Application Note: Advanced Recrystallization Strategies for Fluorinated Aromatic Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
Fluorinated aromatic compounds are foundational to modern pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties imparted by fluorine.[1][2] However, these same properties—high electronegativity, low polarizability, and the ability to form weak hydrogen bonds—present significant challenges to purification by recrystallization.[2] This guide provides a comprehensive framework for developing robust recrystallization protocols for these challenging molecules. It moves from the fundamental principles governing their solid-state behavior to detailed, field-proven protocols and advanced troubleshooting, enabling researchers to systematically overcome common purification hurdles like oiling out, poor crystal formation, and low recovery.
The Fluorine Factor: Understanding the 'Why' Behind Recrystallization Challenges
Success in recrystallization begins with understanding the intermolecular forces at play. The introduction of fluorine onto an aromatic ring dramatically alters its electronic and steric properties, directly influencing crystal lattice formation.
-
Altered Electrostatics and π-π Stacking: Highly electronegative fluorine atoms withdraw electron density from the aromatic ring, creating a polarized system. In perfluoroarenes, this leads to a partial positive charge at the center of the ring, which can cause electrostatic repulsion with protons on adjacent aromatic rings, weakening or preventing traditional π-π stacking.[3] However, interactions between electron-poor fluoroaromatic rings and electron-rich aromatic rings can result in strong, stabilizing co-planar stacking.[4]
-
The Role of Weak Hydrogen Bonds (C-H···F): While the C-F bond is a poor hydrogen bond acceptor compared to C-O or C-N, the presence of multiple fluorine atoms can enhance the acidity of remaining C-H bonds on the ring.[5] This can lead to the formation of numerous, weak C-H···F interactions that collectively play a significant, structure-directing role in the crystal lattice.[5][6]
-
Hydrophobicity and Lipophobicity: Highly fluorinated compounds often exhibit both water-repelling (hydrophobic) and fat-repelling (lipophobic) characteristics. This dual nature severely limits their solubility in common organic solvents, making solvent selection a critical, non-trivial step.[7]
Understanding these unique forces is paramount. The goal of a well-designed recrystallization is to disrupt these interactions in a hot solvent and allow them to reform selectively and orderly upon cooling.
Strategic Solvent Selection: The Foundation of Success
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[8] For fluorinated aromatics, finding a single solvent that fits this profile is often difficult. Therefore, a systematic screening process using both single and binary solvent systems is essential.
Workflow for Systematic Solvent Screening
The following workflow provides a logical progression for identifying a suitable solvent system.
Caption: Systematic workflow for solvent selection.
Data Presentation: Common Solvents for Fluorinated Aromatics
The table below summarizes solvents commonly employed in the recrystallization of fluorinated aromatic compounds.
| Solvent Class | Examples | Boiling Point (°C) | Polarity Index | Notes on Application |
| Polar Protic | Ethanol, Methanol, Isopropanol | 78, 65, 82 | 5.2, 6.6, 4.3 | Often good primary solvents, capable of hydrogen bonding. Miscible with water as an anti-solvent.[9] |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | 56, 77, 66 | 5.4, 4.3, 4.2 | Good primary solvents for a wide range of polarities. Often paired with non-polar anti-solvents.[10] |
| Non-polar | Hexane, Cyclohexane, Toluene | 69, 81, 111 | 0.0, 0.1, 2.3 | Primarily used as anti-solvents to induce precipitation from more polar solvents.[10] |
| Halogenated | Dichloromethane (DCM) | 40 | 3.4 | Can be effective but use with caution due to volatility and potential for solvate formation. |
| Aqueous | Water | 100 | 9.0 | Typically used as an anti-solvent for compounds dissolved in polar, water-miscible organic solvents like ethanol or acetone.[11] |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
This method is ideal when a single solvent with a high temperature coefficient for solubility is identified.[12]
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue adding the solvent dropwise until the solid is completely dissolved, ensuring a minimum amount of hot solvent is used to create a saturated solution.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[14]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[15]
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.[15][16]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[17] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the funnel under vacuum for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.[15]
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This is a powerful technique when no single ideal solvent is found. It relies on a "good" solvent that dissolves the compound well and a miscible "anti-solvent" in which the compound is insoluble.[10][12]
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent, as described in Protocol 1.
-
Inducing Cloudiness: While keeping the solution hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the point of saturation.[7][11]
-
Re-solubilization: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is saturated at that high temperature.
-
Cooling, Isolation, and Drying: Follow steps 3, 5, and 6 from the Single-Solvent Recrystallization protocol. The wash solvent should be a mixture of the two solvents in the same ratio as the final crystallization medium, or pure, ice-cold anti-solvent.
Advanced & Alternative Recrystallization Techniques
When standard methods fail, especially with small quantities or stubborn compounds, alternative techniques can be employed.
Vapor Diffusion
This method is excellent for growing high-quality, single crystals for analysis (e.g., X-ray crystallography) and works well for milligram-scale quantities.[18][19] The principle involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing solubility and promoting slow crystal growth.[20][21][22]
Caption: Setup for Vapor Diffusion Crystallization.
Protocol:
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., THF, Toluene) in a small, open vial.
-
Place this inner vial inside a larger, sealable jar or beaker that contains a pool of a volatile anti-solvent (e.g., hexane, pentane).[19]
-
Seal the outer container and leave it undisturbed for several hours to days. The anti-solvent vapor will slowly diffuse into the inner vial's solution, inducing crystallization.
Melt Recrystallization
This technique is suitable for thermally stable compounds that are difficult to dissolve. It involves melting the crude solid and then allowing it to cool slowly, during which pure crystals form, leaving impurities concentrated in the remaining liquid phase.
Protocol:
-
Place the crude solid in a suitable container (e.g., a test tube).
-
Heat the solid slowly and carefully until it just melts completely.
-
Allow the melt to cool very slowly. A temperature gradient can be applied to encourage directional solidification, which can enhance purification.
-
Once partially solidified, the remaining liquid (rich in impurities) can be decanted.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Proposed Solution(s) |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated or cooled too quickly. | - Use a lower-boiling point solvent. - Re-heat the oil to dissolve it, add more solvent, and cool slowly. - Switch to a two-solvent system.[23] |
| No Crystals Form | - The solution is not sufficiently saturated (too much solvent was used). - The cooling process is too slow, or there are no nucleation sites. | - Boil off some solvent to increase the concentration and re-cool.[7] - Induce crystallization by scratching the flask or adding a seed crystal.[15] - Place the flask in an ice bath for more rapid cooling. |
| Poor Recovery | - Too much solvent was used, leaving the product in the mother liquor. - The wash solvent was not cold enough or was used in excess. - The chosen solvent has significant solubility even when cold. | - Concentrate the mother liquor and cool again for a second crop of crystals.[7] - Ensure the wash solvent is ice-cold and used sparingly. - Re-evaluate the solvent system to find one with a greater solubility differential. |
| Impure Crystals | - Cooling was too rapid, trapping impurities in the crystal lattice. - The oiling-out phenomenon occurred and impurities were trapped upon solidification. | - Repeat the recrystallization process, ensuring slow, controlled cooling. - If oiling out occurred, address it using the solutions above before proceeding. |
Conclusion
The purification of fluorinated aromatic compounds by recrystallization is a nuanced but highly achievable process. Success hinges on a methodical approach that begins with an appreciation for the unique intermolecular forces imparted by fluorine. By systematically screening solvent systems, meticulously controlling experimental parameters like cooling rates, and employing advanced techniques when necessary, researchers can consistently obtain high-purity crystalline materials essential for advancing drug discovery and materials science.
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Adams, H., et al. (2001). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. Chemistry. [Link]
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Unknown Author. Guide for crystallization. Source Not Specified. [Link]
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Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Crystal Growth 101. [Link]
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Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. [Link]
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Linac Coherent Light Source. Crystal Growth. LCLS Stanford University. [Link]
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Hunter, C. A., et al. (2001). Quantitative Determination of Intermolecular Interactions with Fluorinated Aromatic Rings. ElectronicsAndBooks. [Link]
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University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry. [Link]
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Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. [Link]
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Hunter, C. A., & Sanders, J. K. M. (1990). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions. [Link]
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Shudo, H., et al. (2022). Fluorinated Aromatic Compounds. ResearchGate. [Link]
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University of Wisconsin-Madison. Recrystallization. UW-Madison Chemistry. [Link]
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Mettler Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. [Link]
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Zhuravlev, M. A., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. ResearchGate. [Link]
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Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
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Wikipedia. Recrystallization (chemistry). Wikipedia. [Link]
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Reddit. (2019). Picking a recrystallization solvent? r/chemhelp. [Link]
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Berger, R., et al. (2011). Fluorine in Crystal Engineering ? The Little Atom That Could. ResearchGate. [Link]
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Grey, J., & Thompson, D. (2011). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. NIH National Library of Medicine. [Link]
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- 10. Reagents & Solvents [chem.rochester.edu]
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- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. Recrystallization [sites.pitt.edu]
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using Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate as a building block in organic synthesis
An Application Guide for the Strategic Use of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate in Modern Organic Synthesis
Abstract
This compound is a highly functionalized biaryl compound that has emerged as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique architecture, featuring two distinct, fluorinated aromatic rings connected by a C-C bond and a versatile methyl ester handle, offers multiple avenues for chemical modification. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1][2] This guide provides an in-depth exploration of the core reactivity of this building block, complete with detailed, field-tested protocols for its primary transformations: ester hydrolysis and subsequent amide bond formation.
Introduction and Molecular Overview
This compound (CAS No. 1365273-04-6) is a compound of growing interest for researchers engaged in the design of novel pharmaceuticals and functional materials.[3][4] The molecule's structure is predicated on a biphenyl-like scaffold, where one phenyl ring is substituted with a fluorine atom and a methyl ester, and the other is a fluorinated pyridine ring. This arrangement provides a rigid, well-defined three-dimensional structure.
The strategic placement of fluorine atoms is a widely recognized strategy in drug design.[5] Fluorine, being highly electronegative and relatively small, can modulate the electronic properties and conformation of a molecule, often leading to improved pharmacological profiles.[2] The pyridine nitrogen introduces a basic handle, which can be crucial for salt formation or for establishing key hydrogen bond interactions with biological targets. The methyl ester serves as a robust and reliable functional group for elaboration into a wide array of other functionalities.
This document serves as a practical guide for utilizing this building block, focusing on its conversion to the corresponding carboxylic acid and its subsequent use in amide coupling reactions, a cornerstone of pharmaceutical synthesis.[6]
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1365273-04-6 | [4] |
| Molecular Formula | C₁₃H₉F₂NO₂ | [4] |
| Molecular Weight | 249.22 g/mol | [4] |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Purity | ≥98% | [4] |
| Storage | Store at room temperature in a dry, well-ventilated area | [4] |
Handling and Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.
Core Synthetic Transformations and Protocols
The primary utility of this compound stems from the reactivity of its methyl ester group. The following sections provide detailed protocols for its conversion into more advanced intermediates.
Saponification: Hydrolysis to 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic Acid
Rationale: The conversion of the methyl ester to a carboxylic acid is the most critical and common first step in elaborating this building block. The resulting carboxylic acid is a versatile intermediate, primed for a variety of coupling reactions, most notably the formation of amides. Base-mediated hydrolysis (saponification) is a reliable and high-yielding method for this transformation. Lithium hydroxide (LiOH) is often preferred due to its high reactivity and the ease of workup.
Detailed Experimental Protocol:
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 equiv). Dissolve the solid in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water to a final concentration of approximately 0.2 M.
-
Reaction Initiation: In a separate vessel, prepare a solution of lithium hydroxide monohydrate (2.0-3.0 equiv) in water. Add this aqueous solution dropwise to the stirring solution of the ester at room temperature.
-
Reaction Progress: Allow the reaction to stir at room temperature for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary.
-
Workup:
-
Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine (1x volume).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The resulting 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid is often of sufficient purity to be used in the next step without further purification. If necessary, it can be recrystallized or purified by column chromatography.
Amide Bond Formation via Carbodiimide Coupling
Rationale: Amide bond formation is one of the most prevalent reactions in drug discovery. Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for nucleophilic attack by an amine. The reaction is often performed with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) to improve efficiency, increase reaction rates, and suppress side reactions, particularly racemization if chiral amines are used.[6]
Detailed Experimental Protocol:
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid (1.0 equiv). Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M).
-
Reagent Addition:
-
Add the desired primary or secondary amine (1.1-1.2 equiv) to the solution.
-
Add HOBt (1.2 equiv).
-
If the amine is added as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2-2.5 equiv). If a free amine is used, 1.5 equiv of base is sufficient.
-
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (EDC·HCl) (1.2-1.5 equiv) portion-wise.
-
Reaction Progress: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (or 5% citric acid solution), saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Representative Data for Amide Coupling: The following table provides expected outcomes for the coupling of 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid with various amines using the EDC/HOBt protocol. Yields are representative and may vary based on the specific amine and purification efficiency.
| Entry | Amine | Product Name | Expected Yield (%) |
| 1 | Benzylamine | N-benzyl-3-fluoro-5-(3-fluoropyridin-2-yl)benzamide | 80-95% |
| 2 | Morpholine | (3-fluoro-5-(3-fluoropyridin-2-yl)phenyl)(morpholino)methanone | 85-98% |
| 3 | Aniline | 3-fluoro-N-phenyl-5-(3-fluoropyridin-2-yl)benzamide | 75-90% |
| 4 | tert-Butylamine | N-tert-butyl-3-fluoro-5-(3-fluoropyridin-2-yl)benzamide | 60-75% |
Conclusion and Future Outlook
This compound is a strategically designed building block that provides a reliable entry point into a diverse range of complex, fluorinated biaryl structures. The protocols detailed in this guide for ester hydrolysis and amide coupling represent the most direct and powerful applications of this reagent, enabling rapid access to libraries of compounds for screening in drug discovery and materials science programs. Its classification as a "Protein Degrader Building Block" by suppliers suggests its immediate utility in the synthesis of PROTACs and other targeted therapeutics.[4] Further exploration of this scaffold, including transformations of the pyridine ring or derivatization at other positions, will undoubtedly continue to expand its role in modern synthetic chemistry.
References
- Smolecule. (n.d.). Methyl 3-fluoro-5-(piperidin-4-yl)benzoate.
- MySkinRecipes. (n.d.). Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate.
- Benchchem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
- Parchem. (n.d.). This compound (Cas 1365273-04-6).
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.).
- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- This compound, min 98%, 1 gram. (n.d.).
- ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
-
Akhtar, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1169. Retrieved from [Link]
Sources
Navigating the Challenges of Suzuki-Miyaura Coupling with Fluorinated Aryl Halides: Conditions and Protocols
An Application Guide for Researchers
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for constructing the biaryl scaffolds central to these fluorinated compounds. However, the unique electronic properties of fluorinated aryl halides present distinct challenges compared to their chloro, bromo, and iodo counterparts. The inertness of the C(sp²)–F bond makes oxidative addition, the rate-limiting step of the catalytic cycle, particularly demanding. This guide provides an in-depth analysis of the mechanistic nuances and offers field-proven strategies and detailed protocols for successfully employing fluorinated aryl halides in Suzuki-Miyaura coupling reactions. We will explore the critical roles of catalyst selection, ligand architecture, base choice, and solvent effects to empower researchers in this challenging but vital area of synthetic chemistry.
The Challenge: The Paradox of Fluorine in Cross-Coupling
The order of reactivity for aryl halides (Ar-X) in Suzuki-Miyaura coupling is typically I > Br > OTf >> Cl > F.[1] This trend is dictated by the bond dissociation energy of the carbon-halogen bond and its susceptibility to oxidative addition by a low-valent palladium catalyst. The C-F bond is the strongest carbon-halogen bond, making aryl fluorides exceptionally stable and generally unreactive under standard coupling conditions.
However, fluorine is also the most electronegative element, and its powerful electron-withdrawing inductive effect can render the aryl ring electron-deficient. This electronic-deficiency is a double-edged sword:
-
Activation: For polyfluorinated arenes or those bearing other strong electron-withdrawing groups (such as a nitro group), the C-F bond can be sufficiently activated to undergo oxidative addition.[2][3]
-
Deactivation of Partners: Conversely, when coupling an electron-deficient fluorinated aryl halide with an electron-deficient boronic acid, the reaction can be exceedingly difficult.[4][5]
Successfully coupling fluorinated aryl halides, therefore, requires a carefully orchestrated set of reaction conditions designed to overcome the high activation energy of the C-F bond without promoting undesired side reactions.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[1][6][7] Understanding how fluorine impacts each step is key to reaction optimization.
Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
Potassium hexyltrifluoroborate (1.0 equiv, 0.5 mmol, 93 mg)
-
4-Chlorobenzotrifluoride (1.0 equiv, 0.5 mmol, 62 µL)
-
Pd(OAc)₂ (2 mol %, 0.01 mmol, 2.2 mg)
-
RuPhos (4 mol %, 0.02 mmol, 9.3 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol, 207 mg)
-
Toluene (2.25 mL)
-
Water (0.25 mL)
Procedure:
-
Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the potassium hexyltrifluoroborate, potassium carbonate, Pd(OAc)₂, and RuPhos.
-
Inert Atmosphere: The vial is sealed with a Teflon-lined cap, evacuated, and backfilled with nitrogen or argon. This cycle is repeated three times.
-
Solvent and Reagent Addition: Toluene and water are added via syringe, followed by the 4-chlorobenzotrifluoride.
-
Reaction: The vial is placed in a preheated oil bath or heating block at 80 °C and stirred vigorously for 24 hours.
-
Monitoring: The reaction progress can be monitored by withdrawing a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by GC-MS or TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (10 mL). The mixture is transferred to a separatory funnel and washed with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired product.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inefficient C-F activation or catalyst decomposition.
-
Solution: Switch to a more electron-donating and bulky ligand (e.g., from SPhos to RuPhos). Increase catalyst loading slightly (e.g., from 2% to 4%). Ensure the reaction is under a strictly inert atmosphere.
-
-
Protodeboronation (Loss of Boron Reagent):
-
Cause: The base is too harsh or there is excess water present, leading to the replacement of the boron moiety with a hydrogen atom.
-
Solution: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Use potassium aryltrifluoroborates, which are more resistant to this side reaction. [8]Ensure solvents are appropriately anhydrous if required by the specific protocol.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination can promote this side reaction. The ligand choice can also be a factor. [9] * Solution: Thoroughly degas solvents and ensure a robust inert atmosphere. Screen different ligands; sometimes less bulky ligands can favor homocoupling.
-
Conclusion
While the Suzuki-Miyaura coupling of fluorinated aryl halides is challenging due to the inert C-F bond, it is a readily achievable transformation with the appropriate selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands, coupled with careful selection of the base and solvent, is critical for success. By understanding the underlying mechanistic principles and leveraging advanced reagents like potassium organotrifluoroborates, researchers can reliably synthesize complex fluorinated biaryls, paving the way for new discoveries in medicine, agriculture, and materials science.
References
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (2021).
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. (2019). ResearchGate. [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. (2004). ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings - ResearchGate. (2013). ResearchGate. [Link]
-
Suzuki coupling with ligandless palladium and potassium fluoride - RSC Publishing. (2002). Royal Society of Chemistry. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ResearchGate. (2019). ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Worldwide Journal of Multidisciplinary Research and Development. [Link]
-
Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions - ACS Publications. (2011). The Journal of Organic Chemistry. [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. - Semantic Scholar. (2004). Semantic Scholar. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society. (2004). Journal of the American Chemical Society. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid - ResearchGate. (2005). ResearchGate. [Link]
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. (2022). ChemRxiv. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Semantic Scholar. (2014). Semantic Scholar. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - The Journal of Organic Chemistry. (2009). The Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. (2008). ResearchGate. [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations - The Journal of Organic Chemistry. (2005). The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC - NIH. (2009). National Institutes of Health. [Link]
-
2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine - ResearchGate. (2018). ResearchGate. [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions - -ORCA - Cardiff University. (2024). Cardiff University. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - The Journal of Organic Chemistry. (2017). The Journal of Organic Chemistry. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - Organic Chemistry Portal. (2009). Organic Chemistry Portal. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (2023). Claremont Colleges. [Link]
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products - ResearchGate. (2020). ResearchGate. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. - ResearchGate. (2018). ResearchGate. [Link]
Sources
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In Vitro Assay Development for Fluorinated Pyridine Compounds: An Application Note and Protocol Guide
Abstract
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] However, the unique physicochemical properties conferred by fluorine—such as altered basicity, lipophilicity, and electronic distribution—present distinct challenges for in vitro assay development.[3][4][5] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro assays for fluorinated pyridine compounds. We move beyond standard templates to address the specific causality behind experimental choices, ensuring the generation of robust, reliable, and translatable data. This document details validated protocols for core assays, including cytotoxicity, enzyme inhibition, and metabolic stability, while emphasizing self-validating systems and adherence to regulatory expectations.
Section 1: Foundational Principles: The Unique Impact of Fluorination
The introduction of fluorine into a pyridine ring is not a trivial substitution. It fundamentally alters the molecule's electronic and physical nature, which must be understood to design meaningful biological assays.
Physicochemical Profile Modulation
-
Acidity and Basicity (pKa): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the pyridine ring, making the nitrogen atom less basic (i.e., it lowers the pKa of the conjugate acid).[4] This change can profoundly impact a compound's solubility at physiological pH and its ability to form critical hydrogen bonds with a target protein.
-
Lipophilicity (logP/logD): The effect of fluorination on lipophilicity is complex and context-dependent.[3] While a single fluorine atom can increase lipophilicity by replacing a more polar C-H bond, multiple fluorine substitutions can decrease lipophilicity due to the creation of strong molecular dipoles. This "polar hydrophobicity" influences membrane permeability, plasma protein binding, and, critically for in vitro assays, the potential for non-specific binding to plasticware and assay components.[6][7]
-
Tautomeric Equilibria: For hydroxypyridines, fluorination can shift the tautomeric equilibrium between the pyridinol and pyridone forms.[4] This is a crucial consideration as the two forms have different shapes, hydrogen bonding capabilities, and aromaticity, directly impacting biological activity.
Inherent Challenges in Assay Design
-
Assay Interference: Many fluorinated compounds are inherently fluorescent or can interfere with fluorescent readouts, a common modality in high-throughput screening.[8] This necessitates careful selection of assay technology or the implementation of rigorous counter-screens.
-
Metabolic Stability and Shunting: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2][9] This "metabolic blocking" is often a desired outcome of fluorination. However, this can sometimes lead to metabolic shunting, where alternative, less common metabolic pathways become significant. Furthermore, defluorination, while less common, can occur and may produce reactive metabolites.[10]
-
Solubility and Non-Specific Binding: As lipophilicity increases, aqueous solubility often decreases, complicating compound handling and dosing in assays. Highly lipophilic compounds are also more prone to non-specific binding, which can lead to an underestimation of potency.[11] Regulatory guidelines recommend that non-specific binding be determined, especially for highly lipophilic molecules.[11]
Section 2: Experimental Workflows and Protocols
A logical progression of assays is crucial to build a comprehensive profile of a fluorinated pyridine compound. The following workflow illustrates a typical screening cascade, starting from broad cytotoxicity assessments and moving to specific mechanism-of-action and DMPK/DDI (Drug Metabolism and Pharmacokinetics/Drug-Drug Interaction) studies.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Test compound (fluorinated pyridine) and positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis
-
96-well plates, water bath/incubator, centrifuge
Procedure:
-
Reaction Preparation: Prepare a solution of the test compound at 2x the final concentration (e.g., 2 µM) in phosphate buffer.
-
In a 96-well plate, prepare the incubation mixture: HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system. For the t=0 time point and -NADPH control, add buffer instead.
-
Immediately add the 2x test compound solution to the incubation mixture to achieve a final concentration of 1 µM.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to 2-3 volumes of ice-cold ACN containing an internal standard to stop the reaction and precipitate the protein.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at t=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½): t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ): Clᵢₙₜ (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomes).
The potential for a new drug to cause drug-drug interactions is a major safety concern. In vitro assays for CYP inhibition and induction are required by regulatory agencies to assess this risk. [11][12][13]
Caption: Simplified decision tree for clinical DDI study based on in vitro CYP inhibition data. [11]
Section 3: Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. This allows for rapid assessment of structure-activity relationships (SAR) and structure-property relationships (SPR).
Table 1: Illustrative Physicochemical and In Vitro Data for Pyridine Analogs
| Compound ID | Structure | Fluorine Position | pKa (Pyridine N) | clogP | HLM Stability (t½, min) | Target Kᵢ (nM) |
| Parent-01 | Pyridine | N/A | 5.2 | 0.7 | 8 | 150 |
| FP-01 | 2-F-Pyridine | 2 | 0.5 | 1.1 | 45 | 95 |
| FP-02 | 3-F-Pyridine | 3 | 3.0 | 1.1 | > 60 | 25 |
| FP-03 | 4-F-Pyridine | 4 | 1.9 | 1.1 | 38 | 120 |
Data are illustrative and not from a specific study. pKa and clogP values are estimations.
Interpretation:
-
Structure-Property Relationship: As shown in Table 1, fluorination at any position significantly lowers the basicity (pKa) of the pyridine nitrogen compared to the parent compound.
-
Structure-Activity Relationship: In this hypothetical example, fluorination at the 3-position (FP-02) not only provides the greatest metabolic stability but also results in the most potent inhibition of the target. This suggests that the 3-position is likely a site of metabolism on the parent compound and that the electronic changes from 3-fluorination are favorable for target binding. This type of analysis is critical for guiding the next round of compound design.
References
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the quantification of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
An Application Note and Protocol for the Quantification of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Abstract
This application note presents a robust and validated analytical method for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. A primary method utilizing Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV) is detailed, offering high precision, accuracy, and reliability. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound in reaction mixtures or as a purified substance. All methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2] Additionally, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed as an orthogonal technique for trace-level analysis.
Introduction and Analytical Rationale
This compound is a bi-aromatic compound whose precise quantification is critical for ensuring reaction yield, purity, and consistency in pharmaceutical manufacturing processes. The presence of two fluorine atoms enhances its metabolic stability and modulates its physicochemical properties, making it a valuable building block. The molecular structure, featuring two distinct aromatic rings (a benzoate and a pyridine moiety), provides strong chromophores, making UV-based detection a highly suitable and accessible analytical approach.
The primary method detailed herein is RP-HPLC-UV. This choice is predicated on its ubiquity in pharmaceutical laboratories, its robustness, and its ability to separate the analyte from potential starting materials and by-products. The method's development is guided by the analyte's structural characteristics, suggesting moderate hydrophobicity, which is ideal for retention on a C18 stationary phase.
Analyte Information:
-
Compound Name: this compound
-
CAS Number: 1365273-04-6[3]
-
Molecular Formula: C₁₃H₉F₂NO₂
-
Molecular Weight: 249.22 g/mol
-
Chemical Structure:
Caption: Chemical Structure of the Analyte.
Experimental Workflow and Protocols
The overall analytical process follows a systematic workflow from sample and standard preparation through to data analysis and reporting.
Caption: Overall Analytical Workflow.
Recommended Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Empower 3, Chromeleon 7, or equivalent.
-
Analytical Balance: 4 or 5-decimal place readability.
-
Volumetric Glassware: Class A.
-
Solvents and Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Reference Standard: this compound, certified purity >98%.
RP-HPLC-UV Method Protocol
This method is designed as a robust starting point. The justification for parameter selection is based on the analyte's structure, which contains both hydrophobic (aromatic rings) and polar (ester, nitrogen, fluorine) functionalities. A C18 column provides universal applicability for such molecules, while a gradient of acetonitrile and water allows for efficient elution and separation from potential impurities.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent | Provides excellent retention and peak shape for a wide range of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks by suppressing silanol interactions and ensuring consistent analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[4] |
| Gradient Program | 0-1 min: 40% B; 1-8 min: 40-90% B; 8-9 min: 90% B; 9.1-12 min: 40% B | A gradient ensures elution of the main analyte with good peak shape while also eluting any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 265 nm | Aromatic rings in the structure are expected to absorb strongly in this region. This should be confirmed by running a DAD scan on a concentrated standard. |
| Run Time | 12 minutes | Sufficient for analyte elution and column re-equilibration. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with acetonitrile to prepare a minimum of five calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter before injection. This targets a final concentration of 100 µg/mL.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a validation study must be performed. The objective is to demonstrate that the analytical procedure is accurate, precise, specific, and robust.[1][2][5]
Caption: Key Parameters for Method Validation.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Use DAD for peak purity analysis. | No interference at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | Analyze 5-6 calibration standards across the proposed range (e.g., 1-100 µg/mL). | Correlation coefficient (R²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of a 100% standard. Intermediate: Repeat on a different day with a different analyst/instrument. | %RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should meet lab standards. |
| LOQ/LOD | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ≥ 10 for LOQ. S/N ≥ 3 for LOD. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters should remain within acceptable limits. |
Alternative Method: LC-MS/MS for Enhanced Sensitivity
For applications requiring lower detection limits, such as impurity profiling or pharmacokinetic studies, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. The high selectivity of Selected Reaction Monitoring (SRM) minimizes matrix effects and provides unambiguous identification.
Proposed LC-MS/MS Parameters
| Parameter | Proposed Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (Q1) | m/z 250.2 [M+H]⁺ |
| Product Ions (Q3) | Fragmentation of the ester and pyridine ring would be expected. Potential fragments: m/z 218.2 ([M+H-CH₃OH]⁺), m/z 189.1 ([M+H-COOCH₃]⁺). These must be confirmed experimentally. |
| Collision Energy | To be optimized (typically 10-30 eV) |
The primary advantage of this approach is its superior sensitivity, often achieving detection limits in the low ng/mL or even pg/mL range. The fragmentation of fluorinated pyridine derivatives can be complex, and experimental optimization is crucial.[1]
Data Interpretation and System Suitability
System Suitability Testing (SST): Before any sample analysis, the chromatographic system must be verified. A standard solution (e.g., 50 µg/mL) should be injected five or six times.
SST Acceptance Criteria
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Quantification: The concentration of this compound in the test samples is determined using the linear regression equation (y = mx + c) derived from the calibration curve, where 'y' is the peak area of the analyte.
Conclusion
The RP-HPLC-UV method described provides a reliable, precise, and accurate means for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. The comprehensive validation plan, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. For analyses requiring higher sensitivity, an LC-MS/MS approach is recommended as a complementary technique.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (November 2005). [Link]
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. (May 2025). [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (March 2024). [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (September 2021). [Link]
-
Rapid Communications in Mass Spectrometry. "Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives." (2000). [Link]
-
Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Safe Handling of Organofluorine Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has revolutionized the fields of pharmaceuticals, agrochemicals, and materials science.[1][2][3] The unique properties conferred by the carbon-fluorine bond, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of novel organofluorine compounds.[3][4] However, the very characteristics that make these compounds so valuable also present significant safety challenges.[1] Many fluorinating agents are highly reactive and toxic, and some organofluorine compounds can exhibit metabolic toxicity or persist in the environment.[1][5][6]
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for working with organofluorine compounds. As senior application scientists, our goal is to impart not just a set of rules, but a deep understanding of the principles behind them, enabling researchers to work safely and effectively with this important class of molecules.
Part 1: The Fundamental Principles of Organofluorine Safety: A Risk-Based Approach
A foundational principle of laboratory safety is the thorough assessment of risk before any experiment is undertaken.[1] This is particularly critical when working with organofluorine compounds due to their diverse and sometimes unpredictable reactivity and toxicity.
Hazard Identification: Understanding the Spectrum of Risk
The hazards associated with organofluorine compounds are not monolithic; they vary significantly depending on the specific structure and functional groups present. A comprehensive hazard identification process should consider the following:
-
Toxicity: While many fully fluorinated compounds have low acute toxicity, some are highly bioactive and toxic, such as fluoroacetate and perfluoroisobutene.[7] The metabolism of some fluorinated compounds can release toxic byproducts like fluoride or fluoroacetic acid, which can disrupt metabolic pathways.[4]
-
Reactivity: Fluorinating agents, in particular, are often highly reactive and can react violently with water, air, or other common laboratory reagents.[1][8] For example, Diethylaminosulfur Trifluoride (DAST) is known to be corrosive, flammable, and can be explosive upon heating.[1] Even elemental fluorine, the ultimate fluorine source, is extremely reactive and can ignite many organic and inorganic materials on contact.[9][10][11]
-
Environmental Persistence: The strength of the carbon-fluorine bond contributes to the environmental persistence of many organofluorine compounds, such as per- and polyfluoroalkyl substances (PFAS).[5][6][7] This persistence can lead to bioaccumulation and long-term environmental and health concerns.[5][7]
Risk Assessment Workflow
A systematic risk assessment is a self-validating process that ensures all potential hazards are identified and controlled. The following workflow is recommended:
Caption: A systematic workflow for conducting a risk assessment before working with organofluorine compounds.
Part 2: Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals, followed by the diligent use of appropriate personal protective equipment.
Engineering Controls: Isolating the Hazard
-
Fume Hoods: All work with volatile organofluorine compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[1] This is crucial for minimizing inhalation exposure.
-
Glove Boxes: For particularly hazardous, moisture-sensitive, or air-sensitive fluorinating agents, the use of a glove box with an inert atmosphere is strongly recommended.[1]
Personal Protective Equipment (PPE): A Necessary Barrier
The proper selection and use of PPE is essential to prevent exposure to organofluorine compounds.[1][12][13]
| PPE Category | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are the minimum requirement.[1] For reactions with a significant risk of splashing or explosion, a face shield should be worn in addition to goggles.[1][14] |
| Hand Protection | The choice of gloves should be based on the specific organofluorine compound and solvent being used. Consult the glove manufacturer's compatibility chart.[1][14] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[1][14] For larger-scale operations or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[1] |
| Respiratory Protection | If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required.[1][14] The type of respirator and cartridge must be selected based on the specific hazards identified in the risk assessment.[1][12] |
Part 3: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is paramount for ensuring a safe laboratory environment.
General Handling Procedures
-
Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of each organofluorine compound and fluorinating agent must be written and readily accessible to all laboratory personnel.[1]
-
Training: All personnel must be thoroughly trained on the specific hazards and handling procedures for the organofluorine compounds they will be working with.[1]
-
Working Alone: Avoid working with highly hazardous organofluorine compounds when alone in the laboratory.[1]
Storage
-
Store organofluorine compounds in a cool, dry, and well-ventilated area.[1][15]
-
Keep them away from incompatible materials, such as strong acids, bases, and oxidizing or reducing agents.[1][16]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]
Waste Disposal
All waste containing organofluorine compounds must be collected in clearly labeled, compatible containers.[1][17] Do not mix incompatible waste streams.[1] The recommended method for the disposal of many per- and polyfluoroalkyl substances is high-temperature incineration.[18]
Protocol 1: Quenching of Residual Diethylaminosulfur Trifluoride (DAST)
WARNING: The quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[1]
-
Preparation: Ensure the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS). Cool the reaction mixture to 0 °C in an ice-water bath.[1]
-
Quenching: Slowly and carefully add a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of a primary or secondary amine, to the reaction mixture with vigorous stirring.
-
Monitoring: Monitor the temperature of the reaction mixture closely during the quenching process. If the temperature rises significantly, slow down the rate of addition of the quenching agent.
-
Completion: Continue stirring the mixture until gas evolution ceases and the reaction is no longer exothermic.
-
Work-up: Proceed with the standard aqueous work-up procedure.
Part 4: Emergency Procedures: Preparedness and Response
Prompt and correct action during an emergency can significantly mitigate the consequences of an incident.
Spill Management
Caption: Decision-making workflow for responding to a spill of an organofluorine compound.
Personnel Exposure
Immediate and appropriate first aid is critical in the event of exposure to organofluorine compounds.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][19] Remove any contaminated clothing.[1][19] For exposure to HF-generating compounds, apply calcium gluconate gel to the affected area after flushing.[1][11] Seek immediate medical attention.[1][19] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][20] Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Part 5: Hazard Data for Common Organofluorine Reagents
A thorough understanding of the specific hazards associated with each fluorinating agent is the cornerstone of safe laboratory practice.
| Reagent Name | Key Hazards |
| Diethylaminosulfur Trifluoride (DAST) | Corrosive, flammable, can be explosive upon heating.[1] Reacts violently with water.[1] |
| Selectfluor® | Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[1] |
| N-Fluorobenzenesulfonimide (NFSI) | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1] |
| Elemental Fluorine (F₂) Gas | Extremely reactive, powerful oxidizer, corrosive to all tissues, can be fatal if inhaled.[9][10][11] |
References
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Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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Nature Reviews Chemistry. (2021). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Fluorine. Retrieved from [Link]
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Defense Technical Information Center. (1989). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]
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ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
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ResearchGate. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching: Chemical Education. Retrieved from [Link]
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Government of Canada. (2025). Risk management approach for per- and polyfluoroalkyl substances (PFAS), excluding fluoropolymers. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
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Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
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CHIMIA International Journal for Chemistry. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]
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Universidad de Sonora. (n.d.). Risk Assessment and Impact of Fluoride and Perfluorocarbons. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]
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Oak Ridge National Laboratory. (1999). ORNL/TM-1999/318 Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Retrieved from [Link]
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Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: Experimental Use of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate in Cancer Cell Lines
Introduction
The exploration of novel chemical entities with potential therapeutic value is a cornerstone of oncological research. Heterocyclic compounds, particularly those incorporating fluorine atoms, have garnered significant interest due to their potential for enhanced metabolic stability and binding affinity to biological targets.[1][2] This document outlines a comprehensive experimental framework for the initial investigation of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate , a novel compound with a hitherto uncharacterized biological activity profile.
While direct studies on this specific molecule are not yet available in published literature, its structural motifs—a fluorinated benzoic acid derivative linked to a fluoropyridine ring—suggests potential for anticancer activity. Research on similar fluorinated heterocyclic compounds has revealed various mechanisms of action, including the induction of apoptosis and the targeting of critical cellular machinery like microtubules.[3][4][5][6] For instance, certain benzoic acid esters have been shown to selectively induce cell death in human colorectal cancer cell lines by targeting mitochondria.[3]
These application notes are designed to provide researchers in drug discovery and cancer biology with a robust, logically structured workflow to systematically evaluate the cytotoxic and mechanistic properties of this compound in various cancer cell lines. The protocols provided herein are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.
Experimental Design & Workflow
The investigation of a novel compound's anticancer potential should follow a multi-step, hierarchical approach. This ensures that resources are used efficiently and that a comprehensive understanding of the compound's effects is developed. The proposed workflow begins with broad cytotoxicity screening and progresses to more focused mechanistic studies.
Caption: A multi-phase experimental workflow for the characterization of a novel compound.
Phase 1: Initial Cytotoxicity Screening
The primary objective of this phase is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells and to quantify this activity.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Normal cell line (e.g., MCF-10A [non-tumorigenic breast epithelial], IMR-90 [normal human lung fibroblast])
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HCT116 | Colon Cancer | 5.3 |
| MCF-10A | Normal Breast | > 50 |
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine the mode of cell death induced by the compound. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.
Materials:
-
Cells treated with the test compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, which can lead to apoptosis.
Materials:
-
Cells treated as in Protocol 2.
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A.
Procedure:
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Phase 3: Investigating Potential Molecular Targets
Based on the findings from Phase 2, more specific hypotheses about the compound's molecular target can be formulated and tested.
Potential Signaling Pathway Involvement
Given the structural similarities to other bioactive molecules, this compound could potentially interfere with several key signaling pathways implicated in cancer cell survival and proliferation. A hypothetical pathway is presented below.
Sources
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- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this specific biaryl synthesis. We will delve into common challenges, provide in-depth troubleshooting, and offer optimized protocols grounded in established chemical principles.
The synthesis of this molecule, a key intermediate in various discovery programs, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. Our guide will focus on this pathway, addressing the nuances of coupling an electron-deficient fluorinated pyridine with a fluorinated benzene derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most robust and widely employed method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between Methyl 3-bromo-5-fluorobenzoate (1) and 3-fluoropyridin-2-ylboronic acid (2) or its corresponding pinacol ester.
Q2: Why is my reaction yield consistently low?
Low yields in this specific Suzuki coupling can stem from several factors, often related to the challenging nature of the coupling partners. Both the pyridine and benzoate rings are electron-deficient due to the fluorine substituents, which can impact the catalytic cycle. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Catalysts with electron-rich, bulky phosphine ligands are often more effective for coupling with challenging substrates.
-
Base Selection: The choice and strength of the base are critical for the transmetalation step and to avoid side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time must be carefully optimized.
-
Quality of Reagents: The purity of the boronic acid and the aryl halide is paramount.
Q3: I am observing significant amounts of a major byproduct. What is it likely to be?
The most common byproduct in Suzuki reactions involving boronic acids is the homocoupling of the boronic acid to form 2,2'-bis(3-fluoropyridine). This is often promoted by the presence of oxygen or by non-optimal reaction conditions. Another possibility is the protodeborylation of the boronic acid, where the C-B bond is cleaved, leading back to 3-fluoropyridine.
Troubleshooting Guide: Low Yield & Impurities
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Reaction Fails to Initiate or Stalls
If you observe little to no conversion of your starting materials, consider the following flowchart for troubleshooting.
Caption: Troubleshooting workflow for reaction failure.
In-Depth Analysis:
-
Catalyst Deactivation: The 3-fluoropyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this issue by sterically hindering this coordination and promoting the desired reductive elimination step.
-
Base Incompatibility: A base that is too weak may not facilitate the transmetalation step efficiently. Conversely, a base that is too strong, like an alkoxide, can cause hydrolysis of the methyl ester on your benzoate starting material. An inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point.
-
Oxygen Contamination: Rigorous degassing of the solvent and reaction vessel is crucial. Oxygen can lead to the oxidative degradation of the phosphine ligands and promote the unwanted homocoupling of the boronic acid.
Problem 2: Excessive Homocoupling of Boronic Acid
The formation of 2,2'-bis(3-fluoropyridine) is a common side reaction.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustment |
| Control Stoichiometry | Limit the excess of boronic acid available for homocoupling. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. |
| Rigorous Degassing | Minimize dissolved oxygen, which promotes oxidative homocoupling. | Sparge the solvent with argon or nitrogen for 15-30 minutes before adding the catalyst. Maintain a positive inert gas pressure. |
| Slower Catalyst Addition | Maintain a low concentration of active Pd(0) at any given time. | Add the palladium catalyst as a solution over a period of time rather than all at once. |
Problem 3: Protodeborylation of the Boronic Acid
This side reaction converts the boronic acid back to its parent arene (3-fluoropyridine), reducing the amount available for the desired cross-coupling.
Causality and Solutions:
-
Cause: Often occurs at elevated temperatures or with prolonged reaction times, especially in the presence of water and a strong base.
-
Solution:
-
Lower Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeborylation than the corresponding boronic acids. Consider using 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine instead.
-
Optimized Experimental Protocol
This protocol is a robust starting point based on best practices for challenging Suzuki couplings.
Caption: Optimized workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add Methyl 3-bromo-5-fluorobenzoate (1.0 eq), 3-fluoropyridin-2-ylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio). Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
References
-
Title: A Simple, General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Role of the Base in the Suzuki-Miyaura Reaction: A Tale of Two Mechanisms. Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Boronic Acids: Preparation, Properties, and Uses in Suzuki-Miyaura Cross-Coupling Reactions. Source: Chemical Reviews URL: [Link]
Technical Support Center: Synthesis of Fluorinated Biaryls
Welcome to the Technical Support Center for the synthesis of fluorinated biaryls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into biaryl systems. The presence of fluorine atoms can significantly alter the electronic properties of aromatic rings, leading to unique challenges and side reactions during synthesis. This resource provides in-depth, field-proven insights into troubleshooting common issues, explaining the causality behind experimental choices, and offering validated protocols to mitigate the formation of unwanted side products.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are mainstays in the synthesis of biaryls. However, the unique electronic properties of fluorinated substrates can often lead to a range of side products that complicate purification and reduce yields. This section addresses common problems encountered in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions involving fluorinated arenes.
Suzuki-Miyaura Coupling: The Challenge of Protodeboronation and Low Reactivity
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the synthesis of fluorinated biaryls can be hampered by side reactions, most notably protodeboronation of the boronic acid partner.[1][2]
FAQ 1: My Suzuki-Miyaura reaction with a fluorophenylboronic acid is giving low yields and I'm recovering the corresponding fluoroarene. What is happening and how can I fix it?
Answer: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[2] Fluorine atoms, especially when positioned ortho or para to the boronic acid, can enhance the rate of this undesired reaction. The electron-withdrawing nature of fluorine increases the acidity of the boronic acid, making it more susceptible to cleavage by bases or protic solvents before the desired transmetalation step in the catalytic cycle can occur.[1]
Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Couplings
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong aqueous bases (e.g., NaOH, K2CO3 in water) | Use milder, non-aqueous bases like potassium phosphate (K3PO4) or cesium fluoride (CsF).[3] These bases are strong enough to activate the boronic acid for transmetalation but are less likely to promote protodeboronation. |
| Solvent | Protic solvents (e.g., water, alcohols) | Use anhydrous aprotic solvents like toluene, dioxane, or THF.[4] If a co-solvent is necessary for solubility, minimize the amount of water. Ensure all solvents are rigorously dried and degassed. |
| Boronic Acid Stability | Degradation of boronic acid on storage | Use freshly recrystallized boronic acid. For more robust coupling partners, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester.[2] |
| Catalyst/Ligand | Slow transmetalation rate | Employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[5] These ligands accelerate the rates of both oxidative addition and reductive elimination, helping the desired cross-coupling outcompete the protodeboronation side reaction. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Fluorinated Biaryl
-
To a flame-dried Schlenk flask under an argon atmosphere, add the fluoroaryl halide (1.0 equiv), the fluorophenylboronic acid (1.2 equiv), and potassium phosphate (K3PO4, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura: Desired cycle vs. side reaction.
Stille Coupling: Taming Homocoupling Side Products
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, a prevalent side reaction is the homocoupling of the organostannane, which can be particularly problematic with electron-deficient fluoroarenes.[3][6]
FAQ 2: I am observing a significant amount of a symmetrical biaryl derived from my fluorinated organostannane reagent in my Stille coupling. What causes this homocoupling and how can I prevent it?
Answer: The homocoupling of the organostannane (R-SnBu3) to form R-R is a common side reaction in Stille couplings.[3][6] This can occur through two primary mechanisms: 1) reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination, or 2) a radical process involving the Pd(0) catalyst.[3] The presence of fluoride ions can sometimes influence the catalytic cycle, and in some cases, act as scavengers for tin byproducts.[3]
Troubleshooting Guide: Suppressing Homocoupling in Stille Reactions
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Catalyst | High catalyst loading or reactive Pd(0) source | Use a less reactive Pd(0) source or generate it in situ. Avoid exposure of the reaction to air, as oxygen can promote homocoupling. |
| Additives | Absence of radical scavengers or copper co-catalysts | The addition of a copper(I) co-catalyst (e.g., CuI) can facilitate the transmetalation step, making it faster than the competing homocoupling pathway.[7] Some sources also suggest that fluoride ions can act as scavengers for tin byproducts, which can be removed by filtration.[3] |
| Solvent | Non-polar solvents | Polar aprotic solvents like DMF or NMP can often improve the rate of the desired cross-coupling reaction relative to homocoupling. |
| Temperature | High reaction temperatures | Running the reaction at the lowest effective temperature can help to minimize side reactions, including homocoupling. |
Buchwald-Hartwig Amination: Avoiding Hydrodehalogenation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. When working with fluoroarenes, a competing side reaction is hydrodehalogenation, where the fluorine (or other halogen) atom is replaced by a hydrogen atom.[8]
FAQ 3: My Buchwald-Hartwig amination of a fluoroarene is producing the corresponding defluorinated arene as a major byproduct. What is the cause of this hydrodehalogenation?
Answer: Hydrodehalogenation is an unproductive side reaction that competes with the desired reductive elimination of the C-N bond.[8] It occurs when the palladium-amide intermediate undergoes β-hydride elimination, if an abstractable β-hydrogen is present on the amine, to form an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to produce the hydrodehalogenated arene.[8] The development of bimetallic palladium-copper nanocatalysts in aqueous micelles has been shown to facilitate the desired amination pathway by preventing the formation of palladium-hydride species that lead to hydrodehalogenation.[9]
Troubleshooting Guide: Minimizing Hydrodehalogenation
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Ligand Choice | Sterically unencumbered ligands | Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos).[10] These ligands promote the rate of C-N reductive elimination, making it kinetically favored over β-hydride elimination. |
| Base | Strong, sterically hindered bases | While strong bases are needed, very hindered bases can sometimes favor side reactions. A careful screening of bases (e.g., NaOtBu, LHMDS, K3PO4) is often necessary to find the optimal balance for a given substrate pair.[10] |
| Amine Substrate | Amines with accessible β-hydrogens | If possible, use an amine substrate that lacks β-hydrogens. If this is not possible, careful optimization of the ligand and base is critical. |
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical method for functionalizing fluoroarenes, particularly those activated by electron-withdrawing groups. However, challenges can arise with less activated systems or when product inhibition becomes a factor.
FAQ 4: My SNAr reaction on an electron-neutral fluoroarene is not proceeding, or is giving very low yields. How can I promote this reaction?
Answer: Classical SNAr reactions proceed via a stepwise addition-elimination mechanism that requires electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate.[11] For electron-neutral or electron-rich fluoroarenes, this pathway is energetically unfavorable. Recent advances have shown that organic photoredox catalysis can enable the SNAr of unactivated fluoroarenes by generating a cation radical, which accelerates the nucleophilic attack.[11] Another strategy involves the use of an organic superbase, which can catalyze concerted SNAr reactions of aryl fluorides regardless of their electronic nature.[12][13]
Troubleshooting Guide: SNAr of Unactivated Fluoroarenes
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Substrate Electronics | Electron-neutral or -rich fluoroarene | Employ a photoredox catalyst (e.g., a xanthylium catalyst) to proceed through a cation radical-accelerated mechanism.[11] Alternatively, use a strong organic superbase (e.g., t-Bu-P4) to facilitate a concerted SNAr pathway.[12][13] |
| Product Inhibition | Product is more easily oxidized than starting material | In photoredox-catalyzed reactions, the desired product can sometimes be oxidized by the excited photocatalyst, leading to product inhibition and low yields at high conversion.[11] Monitor the reaction carefully and consider stopping at partial conversion to maximize the isolated yield of the desired product. |
| Base Choice | Ineffective base for nucleophile deprotonation | In superbase-catalyzed reactions, the choice of base is critical. Inorganic bases like K2CO3 or Cs2CO3 can be effective, but a strong organic superbase may be required for challenging substrates.[13] |
Diagram: General SNAr Mechanisms
Caption: Comparison of Stepwise and Concerted SNAr pathways.
References
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
- Couturier, M., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183.
- Wang, Z. J., & Chen, P. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 26(16), 4945.
- Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104.
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
- Prakash, G. K. S., et al. (2004). Fluoride-Mediated Selective Cross-Coupling Reactions of Alkyl Halides and Trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf: CF3, C2F5) in the Absence of any Catalysts. Journal of the American Chemical Society, 126(48), 15770-15776.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
- Shigeno, M., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(34), 13575–13582.
-
Shigeno, M., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
- Han, W., et al. (2024). Fluorinated Biaryl N‐Heterocyclic Carbene Ligand with Noncovalent Interaction for Cu‐Catalyzed Diastereoselective Addition Reaction. Asian Journal of Organic Chemistry.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
- Patterson, T. R. (1949). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction.
- Yang, B.-W., et al. (2022). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 87(9), 6046–6057.
- Powers, D. C., & Ritter, T. (2016). A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. Chemical Science, 7(5), 3291-3295.
- Edwards, P. J. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27.
-
ResearchGate. (n.d.). Background and design of biaryl F–ImPy ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Ponce-de-León, J., & Espinet, P. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling.
-
ResearchGate. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
- Hammond, G. B., & Natal, D. R. (2021). Contemporary synthetic strategies in organofluorine chemistry.
- Sakamoto, T., et al. (2015). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 17(13), 3326–3329.
- Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1147.
- Wester, R., et al. (2023). The influence of fluorination on the dynamics of the F- + CH3CH2I reaction. Physical Chemistry Chemical Physics, 25(28), 18784-18793.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
- Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1147.
- Burkart, M. D., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(25), 9313–9321.
-
The Britton Group. (n.d.). Fluorination Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Li, J., et al. (2013). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
- Curran, D. P., & Chang, C.-T. (2001).
- Ni, C., et al. (2019). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Accounts of Chemical Research, 52(11), 3149–3162.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Audet, F., et al. (2022). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs).
-
National Institutes of Health. (n.d.). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved from [Link]
- Nagaki, A., et al. (2014). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry, 2, 79.
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
Sources
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- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Polar Fluorinated Compound Purification
Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter unique obstacles in isolating these valuable molecules. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, often leading to unexpected chromatographic behavior that demands specialized purification strategies.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the "why" behind the "how," offering scientifically grounded explanations to empower you to make informed decisions during your purification workflows.
Section 1: Troubleshooting Guide - Common Purification Problems and Solutions
This section addresses the most frequent and frustrating issues encountered during the purification of polar fluorinated compounds. Each problem is followed by a detailed explanation of potential causes and a range of actionable solutions.
Poor Retention in Reversed-Phase Chromatography (RPC)
Question: My highly polar fluorinated compound elutes in the void volume on my C18 column. How can I increase its retention?
Answer: This is a classic challenge when dealing with polar analytes on non-polar stationary phases.[3] The high polarity of your fluorinated compound, often enhanced by the electronegativity of fluorine atoms, leads to weak interactions with the hydrophobic C18 chains, causing it to co-elute with the solvent front.
Causality: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. Highly polar molecules have a strong affinity for the polar mobile phase and minimal affinity for the non-polar stationary phase.
Solutions & Scientific Rationale:
-
Switch to a More Retentive Stationary Phase:
-
Polar-Endcapped C18 Columns: These columns are designed with a hydrophilic surface, making them "wettable" even in highly aqueous mobile phases and providing enhanced retention for polar compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (e.g., unbonded silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[4][5] The analytes partition into an aqueous layer on the surface of the stationary phase, and elution occurs in order of increasing hydrophilicity.[4]
-
Fluorinated Stationary Phases (e.g., Pentafluorophenyl - PFP): These phases can offer unique selectivity for fluorinated and halogenated compounds through dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions.[6][7]
-
-
Optimize the Mobile Phase:
-
Increase Aqueous Content: For moderately polar compounds, increasing the percentage of water in the mobile phase can enhance retention on a C18 column. However, be cautious of "phase collapse" or "dewetting" on traditional C18 columns with very high aqueous content.
-
Use a Fluorinated Eluent: Pairing a conventional C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE) can significantly improve the separation of fluorinated compounds.[8][9] The TFE can adsorb to the stationary phase, modifying its surface and enhancing interactions with fluorinated analytes.[6]
-
Employ Ion-Pairing Reagents: For ionizable polar fluorinated compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA for bases, or triethylamine - TEA for acids) to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention on a reversed-phase column.
-
Severe Peak Tailing
Question: My fluorinated amine compound shows significant peak tailing on a silica-based column. What's causing this and how can I achieve a symmetrical peak shape?
Answer: Peak tailing for basic compounds like amines is a common issue in chromatography and can be particularly pronounced with fluorinated amines.[10] This phenomenon often leads to poor resolution and inaccurate quantification.
Causality: The primary cause of peak tailing for basic compounds is their strong interaction with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[10] This leads to secondary, undesirable retention mechanisms that result in a "tailing" effect as the analyte slowly elutes from these active sites.
Solutions & Scientific Rationale:
-
Column Choice and Treatment:
-
Use an End-Capped Column: Modern, high-purity silica columns are typically "end-capped," meaning the residual silanol groups are chemically deactivated. Ensure you are using a well-end-capped column.
-
Consider a Non-Silica-Based Column: Polymeric or hybrid silica-polymer columns are more stable at a wider pH range and have fewer acidic sites, which can significantly improve the peak shape for basic analytes.
-
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporating a small amount of a competing amine, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase can saturate the acidic silanol sites on the stationary phase, preventing your analyte from interacting with them.[10]
-
Adjust the Mobile Phase pH: For a basic analyte, increasing the pH of the mobile phase will keep it in its neutral, unprotonated form, reducing its ionic interaction with the negatively charged silanol groups.[10][11] Conversely, at a low pH, the amine will be protonated. While this might seem counterintuitive, it can sometimes be used to your advantage with specific column chemistries and mobile phase modifiers that create a controlled ionic environment.
-
-
Sample Diluent Matching: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.[4][12]
Compound Instability During Purification
Question: I suspect my polar fluorinated compound is degrading on the column or during workup. What are the common causes of instability for these molecules?
Answer: The unique electronic properties conferred by fluorine can sometimes render certain fluorinated compounds susceptible to degradation under specific conditions.[13] Understanding these potential instabilities is crucial for successful purification.
Causality: The strong electron-withdrawing nature of fluorine can create reactive sites within a molecule. For example, a fluorine atom beta to a lone pair of electrons (e.g., in β-fluoroamines) can be labile.[13] Similarly, certain fluorinated motifs can be sensitive to pH changes.[10]
Solutions & Scientific Rationale:
-
pH Control:
-
Avoid Harsh pH: If you suspect your compound is sensitive to acid or base, maintain a neutral pH during extractions and chromatography.[10] Some trifluoromethylamines, for instance, are known to be water-sensitive and can degrade during aqueous workups.[10]
-
Buffer the Mobile Phase: Use a buffered mobile phase to maintain a consistent and mild pH throughout the chromatographic run.
-
-
Temperature Management:
-
Avoid Excessive Heat: When evaporating solvents after purification, use a rotary evaporator at a low temperature to prevent thermal degradation.[10]
-
-
Protect from Light: If photochemical decomposition is a possibility, protect your sample from light during all stages of purification and storage.[10]
-
Consider Alternative Purification Techniques:
-
Filtration: For some compounds, simple filtration through a pad of Celite or silica after synthesis can be an effective way to remove certain impurities without prolonged exposure to a chromatographic stationary phase.[10]
-
Crystallization: If your compound is a solid, crystallization can be a highly effective and gentle purification method.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Should I use a fluorinated column to purify my fluorinated compound?
A1: Not necessarily. While fluorinated stationary phases can offer unique selectivity for fluorinated compounds, the optimal separation is often achieved through a "hetero-pairing" of the column and eluent.[8][9] This means using a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent (like trifluoroethanol), or a fluorinated column with a hydrocarbon eluent.[8][14] This approach can enhance the differences in partitioning behavior between your target compound and impurities.
Q2: How does temperature affect the separation of polar fluorinated compounds?
A2: Temperature can be a powerful tool for optimizing separations. Increasing the temperature generally reduces retention time but can improve separation efficiency and peak shape.[8][9] For some fluorinated compounds, baseline separation can be achieved at elevated temperatures (e.g., 45°C) when it is not possible at lower temperatures.[8] It is always recommended to screen different temperatures during method development.
Q3: My compound is extremely polar and still doesn't retain on a HILIC column. What are my options?
A3: For extremely polar compounds that are difficult to retain even with HILIC, you might consider the following:
-
Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high percentage of water and an organic modifier.[5] In this mode, water acts as the strong, eluting solvent.[5]
-
Ion-Exchange Chromatography (IEX): If your compound is ionizable, IEX can be a very effective purification method. Retention is based on the electrostatic interaction between the charged analyte and the charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange).[4] This can be particularly useful for separating complex mixtures of compounds with varying polarities and charge states.[4]
Q4: Can I use flash chromatography for my polar fluorinated compound?
A4: Yes, but you may need to use more polar solvent systems than you are used to with less polar compounds. If your compound does not move from the baseline even with 100% ethyl acetate, you can try more aggressive solvent systems. For example, a mixture of dichloromethane with 1-10% of a stock solution of 10% ammonium hydroxide in methanol can be effective for eluting very polar compounds from a silica gel column.[15] Alternatively, reversed-phase flash chromatography is also a viable option.
Section 3: Data and Protocols
Table 1: Stationary Phase Selection Guide for Polar Fluorinated Compounds
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Key Considerations |
| C18 (Reversed-Phase) | Hydrophobic | Moderately polar fluorinated compounds. | May provide insufficient retention for highly polar analytes.[3] |
| Polar-Endcapped C18 | Hydrophobic, Hydrogen Bonding | Polar compounds in highly aqueous mobile phases. | Prevents phase collapse and enhances retention of polar analytes.[3] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Aromatic and halogenated fluorinated compounds.[6][7] | Offers unique selectivity compared to C18.[6] |
| HILIC (e.g., Silica, Diol, Amine) | Hydrophilic Partitioning | Very polar and hydrophilic fluorinated compounds. | Requires a high organic mobile phase.[4][5] |
| Fluorinated (e.g., C8F17) | Fluorous, Hydrophobic | Separation of fluorinated from non-fluorinated compounds. | Often used in "fluorous" chromatography.[8][16] |
| Ion-Exchange (IEX) | Electrostatic | Ionizable (acidic or basic) polar fluorinated compounds. | Mobile phase pH and salt concentration are critical. |
Experimental Protocol: HILIC for Purification of a Highly Polar Fluorinated Compound
-
Column Selection: Choose a HILIC column (e.g., silica, diol, or amide phase).
-
Mobile Phase Preparation:
-
Solvent A: 95% Water, 5% Acetonitrile, with 10 mM Ammonium Acetate (adjust pH if necessary).
-
Solvent B: 95% Acetonitrile, 5% Water, with 10 mM Ammonium Acetate.
-
-
Column Equilibration: Equilibrate the column with a high percentage of Solvent B (e.g., 95% B) for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.[4]
-
Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (high organic content).[4]
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% B).
-
Run a gradient to increase the percentage of the aqueous solvent (Solvent A) to elute the polar compounds. A typical gradient might be from 95% B to 50% B over 20-30 minutes.
-
Hold at the final gradient composition for a few minutes.
-
-
Re-equilibration: Return to the initial mobile phase composition and re-equilibrate the column for the next injection.
Section 4: Visual Diagrams
Workflow for Troubleshooting Poor Retention
Caption: Decision tree for addressing poor retention of polar compounds.
Interactions in PFP vs. C18 Columns
Sources
- 1. The Polar Hydrophobicity of Fluorinated Compounds | Semantic Scholar [semanticscholar.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 4. waters.com [waters.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 13. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification [chem.rochester.edu]
- 16. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Fluorinated Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by these often-recalcitrant coupling partners. The presence of fluorine can significantly alter the electronic properties and reactivity of substrates, necessitating careful optimization of reaction parameters. This resource provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Formation
Q1: My Suzuki coupling with a fluorinated aryl halide is failing. I'm seeing only starting material. What are the first parameters I should investigate?
A1: When a Suzuki coupling with a fluorinated substrate fails, the primary suspects are often related to the challenging oxidative addition step and the overall activity of the catalytic system. Fluorinated aryl halides, particularly chlorides, are electron-deficient and can be difficult to activate.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1] Highly active catalysts are required.
-
Expert Insight: The electron-withdrawing nature of fluorine atoms on the aryl halide makes oxidative addition more difficult. To overcome this, you need a palladium center that is sufficiently electron-rich to readily donate electron density into the C-X bond.
-
Recommendation: Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of the active monoligated palladium species and accelerate oxidative addition.[3] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective as they provide a reliable source of the active Pd(0) species.[3]
-
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.
-
Causality: The base activates the boronic acid for the transmetalation step.[1] For electron-deficient fluorinated substrates, a stronger base is often needed to facilitate this step.
-
Recommendation: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1][3] These bases are effective in a wide range of solvent systems.
-
-
Solvent and Temperature: The reaction medium plays a crucial role in solubility and reactivity.
-
Experience-Driven Tip: A common pitfall is poor solubility of reactants, especially with polyfluorinated compounds. Ensure your substrates are soluble at the reaction temperature.
-
Recommendation: Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water, are good starting points.[4][5] If the reaction is still sluggish, increasing the temperature can help overcome the activation energy for oxidative addition.[3] Be mindful of the boiling point of your chosen solvent.
-
Issue 2: Protodeboronation of the Boronic Acid
Q2: I'm observing significant formation of the proto-deboronated side product from my fluorinated boronic acid. How can I mitigate this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially with electron-deficient fluorinated boronic acids.[6][7] The electron-withdrawing fluorine atoms make the boronic acid more susceptible to this undesired reaction.
Troubleshooting Workflow: Protodeboronation
Caption: Decision workflow for addressing protodeboronation.
-
Underlying Cause: Water is the proton source for this side reaction, and its rate can be accelerated by strong bases.[3]
-
Strategic Solutions:
-
Anhydrous Conditions: Switching to strictly anhydrous conditions can significantly suppress protodeboronation.[3]
-
Milder Base: Strong bases can exacerbate the issue. Consider using a weaker base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[3]
-
Boronic Acid Surrogates: Convert the unstable boronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[6][8] These compounds are generally more stable and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and favoring cross-coupling over decomposition.[9][10][11]
-
Issue 3: Homocoupling of the Boronic Acid
Q3: My main byproduct is the homocoupling of my fluorinated boronic acid. What causes this and how can I prevent it?
A3: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[3][12]
-
Mechanism Insight: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[13][14] In some cases, with highly electron-deficient arylboronic acids, homocoupling can occur even in the absence of oxygen through a rare protonolysis/second transmetalation event.[12]
-
Preventative Measures:
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.[3]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[15]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes be beneficial, although many Pd(II) precatalysts are effectively reduced in situ.[13] The key is to ensure the subsequent catalytic cycle is efficient.
-
Ligand Choice: Bulky, electron-donating ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[3]
-
Experimental Protocols & Data
General Protocol for a Challenging Suzuki Coupling with a Fluorinated Aryl Chloride
This protocol is a starting point for optimization and employs a robust catalyst system.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the fluorinated aryl chloride (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).[1][3]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1][5]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Recommended Starting Conditions
The following table provides a summary of recommended starting conditions for optimizing Suzuki couplings with fluorinated substrates.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G2, G3, G4) | Buchwald precatalysts are often more reliable for generating the active Pd(0) species.[3] |
| Ligand | Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) | These bulky, electron-rich ligands accelerate the challenging oxidative addition step with electron-deficient aryl fluorides.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate transmetalation.[1][3] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O (typically 5:1 to 10:1) | A biphasic system is common, but anhydrous conditions may be necessary to prevent protodeboronation.[3][4][5] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation barrier, especially for aryl chlorides.[3] |
| Boron Source | Boronic Acid, Pinacol Ester, MIDA Ester, or Trifluoroborate | Esters and trifluoroborates offer enhanced stability against protodeboronation.[6][8] |
Visualizing the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a framework for addressing common issues encountered when performing Suzuki coupling reactions with fluorinated substrates. Successful optimization often requires a systematic and logical approach to adjusting reaction parameters based on the specific challenges presented by the substrates.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts: A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(21), 8941–8954. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Catalytic, Asymmetric [4 + 2] Cycloadditions of Allenylsilanes with α,β-Unsaturated Acylals. Journal of the American Chemical Society, 131(41), 14963–14976. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: Synthesis and Evaluation of 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine (SPhos). Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
Tyagi, M., & Kumar, A. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(31), 8953-8957. [Link]
-
Schafer, A. G., Wozniak, L., & Vedejs, E. (2011). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 13(21), 5846–5849. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Ramirez-Macias, I., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 576-582. [Link]
-
Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst a. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2781–2786. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Ramirez-Macias, I., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Ramirez-Macias, I., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
-
Schafer, A. G., Wozniak, L., & Vedejs, E. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(50), 20292–20295. [Link]
-
Schafer, A. G., Wozniak, L., & Vedejs, E. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
-
ResearchGate. (n.d.). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
ResearchGate. (n.d.). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
-
ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
Technical Support Center: Troubleshooting NMR Spectral Interpretation of Poly-fluorinated Aromatics
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectral interpretation of poly-fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in analyzing these complex molecules. The high sensitivity, 100% natural abundance, and large chemical shift dispersion of the ¹⁹F nucleus make it an invaluable tool.[1][2][3][4][5] However, these same properties can lead to intricate spectra that are challenging to interpret.
This resource provides practical, in-depth troubleshooting advice in a question-and-answer format, moving from frequently asked questions to more complex spectral analysis problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles in acquiring and interpreting ¹⁹F NMR spectra of poly-fluorinated aromatics.
Question 1: Why is the chemical shift range in my ¹⁹F NMR spectrum so wide, and how does this affect my experiment?
Answer: The ¹⁹F nucleus has a chemical shift range spanning approximately 800 ppm, significantly larger than that of ¹H NMR.[3] For organofluorine compounds, this range is typically narrower but still substantial.[3] This wide dispersion is advantageous as it often provides better signal separation. However, it can also present challenges, such as requiring short, strong pulses to excite the entire spectral region, which can sometimes lead to baseline distortions.[6] It's crucial to ensure your acquisition parameters are set to cover the expected chemical shift range of your compound.
Question 2: My baseline is distorted or rolling. What are the common causes and solutions?
Answer: Baseline distortions in ¹⁹F NMR are a frequent issue. The primary causes include:
-
Inadequate Pulse Power/Width: The wide spectral width of ¹⁹F NMR requires a high-power pulse with a short duration to excite all nuclei uniformly. If the pulse is not sufficient, signals far from the transmitter frequency will not be properly excited, leading to baseline roll.
-
Acoustic Ringing: High-power pulses can cause the probe to vibrate, creating an artifact known as acoustic ringing, which manifests as baseline distortion.
-
Improper Delay Settings: An insufficient acquisition delay (d1) can lead to incomplete relaxation of the nuclei, causing artifacts.
Troubleshooting Protocol:
-
Calibrate the 90° Pulse: Ensure you have an accurately calibrated 90° pulse for your sample.
-
Increase Relaxation Delay (d1): Try increasing the relaxation delay to allow for full relaxation of the fluorine nuclei.
-
Use a Background Subtraction: Most NMR processing software has a function to subtract a background spectrum (acquired with no sample) to minimize probe-related artifacts.
-
Apply Baseline Correction Algorithms: Utilize the baseline correction functions in your processing software, such as polynomial fitting or the Whittaker smoother.
Question 3: I see more couplings than expected. What are the likely sources?
Answer: Poly-fluorinated aromatics are known for their extensive spin-spin coupling networks. You are likely observing:
-
¹H-¹⁹F Couplings: Protons on the aromatic ring will couple to nearby fluorine atoms. These couplings can occur over multiple bonds.[3]
-
¹⁹F-¹⁹F Couplings: Fluorine atoms couple to each other, and these couplings can be observed over two, three, four, or even five bonds (²J, ³J, ⁴J, or ⁵J).[3] Long-range couplings are common in these systems.[3][7]
To simplify the spectrum, you can run a proton-decoupled ¹⁹F NMR experiment. This will remove all ¹H-¹⁹F couplings, leaving only the ¹⁹F-¹⁹F couplings, which can make the spectrum easier to interpret initially.[3][8]
Part 2: In-Depth Troubleshooting Guides
This section delves into more complex issues that require a deeper understanding of the underlying principles.
Guide 1: Signal Assignment and Overlap
Question: The signals in my poly-fluorinated aromatic spectrum are overlapping, making assignment impossible. How can I resolve and assign these signals?
Answer: Signal overlap is a common challenge, especially with multiple fluorine atoms in similar chemical environments.[9][10][11] The large chemical shift dispersion of ¹⁹F NMR is a major advantage, but substituent effects can sometimes lead to closely spaced signals.[5]
Causality and Strategy: The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment.[1][6] Electron-donating groups cause upfield shifts, while electron-withdrawing groups lead to downfield shifts.[1] In poly-fluorinated aromatics, the combined electronic effects of multiple substituents can be complex.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad ¹⁹F signals.
Step-by-Step Methodologies:
-
Optimize Instrumental Parameters:
-
Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the instrument. Poor shimming is a common cause of broad lines for all nuclei.
-
Locking: A stable lock signal is essential for maintaining field homogeneity over the course of the experiment.
-
-
Address Sample-Related Issues:
-
Concentration: High sample concentrations can increase viscosity, leading to broader lines. Prepare a more dilute sample if possible. [12] * Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening. [12]Degas the sample by bubbling an inert gas like nitrogen or argon through it. If metal contamination is suspected, filtering the sample through a small plug of celite or silica may help.
-
Solubility: Ensure your compound is fully dissolved. Undissolved material will lead to poor field homogeneity and broad signals. [12]
-
-
Investigate Dynamic Processes:
-
Chemical Exchange: If your molecule is undergoing conformational changes or other exchange processes on a timescale similar to the NMR experiment, this can lead to significant line broadening. [12] * Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the primary way to investigate dynamic processes. [12] * Cooling the sample may slow the exchange process, resulting in sharp signals for each conformer (slow exchange regime).
-
Heating the sample may accelerate the exchange, leading to a single, sharp, averaged signal (fast exchange regime).
-
-
By systematically addressing these potential issues, you can significantly improve the quality of your ¹⁹F NMR spectra, enabling a more accurate and confident interpretation of your poly-fluorinated aromatic compounds.
References
- 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry.
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. Alfa Chemistry.
- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy.
- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository.
- 19F Coupling Constants Table - Organofluorine / Alfa Chemistry. Alfa Chemistry.
- 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles.
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Applications of 19F multidimensional NMR.
- 19 f chemical shifts and coupling constants. Slideshare.
- addressing 1H-Perfluorononane NMR signal broadening issues. Benchchem.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.
- The precious Fluorine on the Ring: Fluorine NMR for biological systems. NIH.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Nuclear magnetic resonance spectroscopy. Wikipedia.
- NMR Periodic Table: Fluorine NMR. IMSERC.
- Fluorine NMR. University of Wisconsin-Madison.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database M
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
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- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate (CAS 1365273-04-6). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. As a key biaryl intermediate in pharmaceutical development, its robust and reproducible synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of process chemistry and practical field experience.
The primary synthetic route for this molecule is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between two sp²-hybridized carbons.[2][3] While highly effective, scaling this reaction introduces challenges related to mass and heat transfer, catalyst stability, impurity control, and product isolation.[4][5] This guide will address these specific issues to ensure a successful and scalable process.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of the Suzuki-Miyaura coupling for synthesising this compound.
Q1: My reaction yield is low and inconsistent after scaling up from 100g to 5kg. What are the most likely causes and how can I improve performance?
This is a classic scale-up challenge often rooted in multiple factors that are less apparent at the bench scale.
A1: Key Areas to Investigate:
-
Inadequate Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen.[4] On a small scale, achieving an inert atmosphere is simple. On a large scale, it's more complex. Inefficient purging of large reactor volumes or slow nitrogen leaks can introduce oxygen, leading to catalyst deactivation and the formation of homo-coupled impurities.
-
Solution: Implement a rigorous degassing protocol. For solvents, this should involve sparging with nitrogen or argon for an extended period. For the reactor, perform multiple vacuum/nitrogen backfill cycles before charging reagents. Maintain a positive pressure of inert gas throughout the reaction.[6]
-
-
Poor Mass and Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, making both mixing and temperature control more difficult.
-
Stirring Efficiency: Inadequate agitation can create localized pockets of high or low reagent concentration, leading to inconsistent reaction kinetics and potential side reactions.[4] The reaction mixture may also pass through slurry phases, which require efficient stirring to maintain homogeneity.[4]
-
Temperature Control: Exotherms are harder to control at scale. Localized "hot spots" can accelerate catalyst decomposition or promote side reactions like protodeboronation. Conversely, if the reaction temperature is too low due to inefficient heating, the reaction may stall.[4]
-
Solution: Characterize the mixing dynamics of your reactor. Use appropriately designed impellers (e.g., pitched-blade turbine) for solid-liquid mixtures. Employ a temperature probe and a jacketed reactor with a reliable heating/cooling system to maintain the optimal reaction temperature. For very large scales, especially with exothermic reactions, dosing one of the reagents over time can help manage the heat output.
-
-
Catalyst System Inefficiency: A catalyst system that works on a small scale may not be robust enough for a longer, large-scale run.
-
Catalyst Choice: Simple palladium salts like Pd(OAc)₂ are effective but require in situ reduction to the active Pd(0) state, which can be inconsistent. Pre-formed catalysts (precatalysts), such as those developed by Buchwald, often provide more reliable initiation and higher activity.[7][8]
-
Ligand Stability: Phosphine ligands can be susceptible to oxidation. The choice of a bulky, electron-rich ligand like SPhos or XPhos can not only enhance catalytic activity for challenging substrates but also improve catalyst stability.[7][8]
-
Solution: Screen several catalyst/ligand systems. Consider using a more robust precatalyst for improved consistency. Ensure the quality of the ligand is high, as impurities can poison the catalyst.[9]
-
Q2: I'm observing two major impurities: a homo-coupled product from my boronic acid and the starting aryl halide from protodeboronation. How can I minimize these?
A2: Strategies for Impurity Control:
-
Minimizing Homo-coupling: The formation of a bi-pyridyl species from the (3-fluoropyridin-2-yl)boronic acid is almost always due to the presence of oxygen. Oxygen can facilitate the oxidative coupling of the boronic acid.
-
Solution: As detailed in Q1, the most critical solution is rigorous exclusion of oxygen. Ensure all solvents (including water used for the base) and the reactor headspace are thoroughly deoxygenated.[7]
-
-
Preventing Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, regenerating 3-fluoropyridine. This side reaction is often promoted by high temperatures, extended reaction times, and the presence of water with a strong base.[7][10]
-
Solution:
-
Optimize Temperature: Do not exceed the minimum temperature required for a reasonable reaction rate.
-
Use a Milder Base: While strong bases can accelerate the reaction, they can also promote protodeboronation. An inorganic base like potassium carbonate (K₂CO₃) is often a good first choice, being effective yet milder than hydroxides.[6][7]
-
Consider Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[7]
-
Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the free acids. If feasible, using the pinacol ester of (3-fluoropyridin-2-yl)borane is a robust strategy.
-
-
Q3: My work-up is difficult, and I'm struggling to reduce residual palladium in the final product to acceptable levels (<10 ppm). What are the best practices for purification at scale?
A3: Effective Work-up and Palladium Removal:
-
Streamlining the Work-up:
-
Solvent Choice: Solvents like dioxane or THF are common in the lab but can cause issues at scale due to their miscibility with water, leading to poor phase splits and the need for large volumes of extraction solvents. Toluene or 2-methyltetrahydrofuran (2-MeTHF) are often superior choices for scale-up as they are immiscible with water, facilitating a clean separation.[7]
-
Quenching: After the reaction is complete, it is typically quenched with water. Be mindful of potential emulsions, especially if the product or byproducts act as surfactants. A slow, controlled quench with good agitation is recommended.
-
Aqueous Washes: A series of aqueous washes (e.g., water, brine) is standard. These remove the inorganic base and salts.
-
-
Palladium Removal (Scavenging): Achieving low ppm levels of palladium is a critical regulatory requirement for active pharmaceutical ingredients (APIs) and their intermediates.[5]
-
Activated Carbon: A common first step is to treat a solution of the crude product with activated carbon. This can significantly reduce palladium levels, but its effectiveness varies.
-
Thiol-Based Scavengers: The most effective method is often the use of palladium scavengers. These are typically silica gel or polymers functionalized with thiol (-SH) groups, which have a high affinity for palladium. The crude product solution is stirred with the scavenger resin, which is then removed by filtration.
-
Crystallization: The final and most crucial step for purification is crystallization. A well-designed crystallization process can be highly effective at rejecting both organic impurities and residual palladium. It is essential to screen various solvents to find conditions that provide good yield and high purity.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic workflow for this molecule on a multi-kilogram scale?
A1: The most robust and widely adopted approach is the Suzuki-Miyaura coupling.
The synthesis of the starting materials is also a key consideration. Methyl 3-bromo-5-fluorobenzoate can be prepared from commercially available precursors via esterification and bromination.[3] (3-Fluoropyridin-2-yl)boronic acid is typically synthesized from 2-bromo-3-fluoropyridine via lithium-halogen exchange at cryogenic temperatures, followed by quenching with a trialkyl borate.[12][13] The thermal instability of the intermediate 2-lithio-3-fluoropyridine makes temperature control critical during this step.[14]
Q2: How do I select the optimal catalyst system (Palladium source, Ligand) for this specific transformation?
A2: The coupling involves an electron-neutral aryl bromide and an electron-deficient, sterically hindered heteroaryl boronic acid, which can make the reaction challenging. A highly active catalyst system is recommended.
| Catalyst System Component | Recommendation | Rationale & Scale-Up Considerations |
| Palladium Source | Buchwald Precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) | These are air-stable solids that reliably generate the active Pd(0) species, leading to more reproducible results than using simple salts like Pd(OAc)₂.[7] They are commercially available and well-documented for challenging couplings. |
| Ligand | Bulky, Electron-Rich Biaryl Phosphines (e.g., SPhos, XPhos, dtbpf) | These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[8] Their bulk can also help suppress the formation of undesired side products.[7] Using a pre-formed precatalyst avoids the need to handle pyrophoric phosphine ligands separately. |
| Catalyst Loading | 0.1 - 1.0 mol% | While lab-scale reactions might use higher loadings, process optimization should aim to minimize the catalyst loading to reduce costs and the burden of palladium removal.[10] A robust system may allow for loadings as low as 0.05 mol%. |
Q3: What are the most important factors for selecting a solvent and base for scale-up?
A3: The choice of solvent and base impacts reaction efficiency, work-up, safety, and cost.
| Parameter | Recommended Choice | Rationale & Scale-Up Considerations |
| Solvent | Toluene / aq. Base or 2-MeTHF / aq. Base | Toluene: High boiling point, good for reactions needing higher temperatures. Excellent for phase separation during work-up.[2] 2-MeTHF: A "greener" alternative to THF.[15] Good solvency, higher boiling point than THF, and less prone to peroxide formation.[7] Good phase separation. |
| Base | K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate) | K₂CO₃: An inexpensive, moderately strong base that is effective in most Suzuki couplings. It is typically used as an aqueous solution, creating a biphasic system.[2][7] K₃PO₄: A stronger base often used in anhydrous conditions or for substrates prone to hydrolysis. It must be a fine, free-flowing powder for best results.[7][8] |
References
- Exploring Catalyst Options: Suzuki Coupling with Palladium. Google Cloud.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications.
- Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions. ResearchGate.
- Suzuki reaction - Wikipedia. Wikipedia.
- methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. ChemicalBook.
- Synthesis of biaryls without using heavy metals- the photosplicing approach. Unknown Source.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- 2-Fluoropyridine-4-boronic acid synthesis. ChemicalBook.
- The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Unknown Source.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate.
- This compound (Cas 1365273-04-6). Parchem.
- This compound, min 98%, 1 gram. Unknown Source.
- An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 13. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate and Its Analogs
Introduction: Unlocking the Potential of a Fluorinated Biaryl Scaffold
In the landscape of modern drug discovery, privileged scaffolds serve as foundational blueprints for the development of novel therapeutics. The biaryl motif, characterized by two directly connected aromatic rings, is one such scaffold, frequently identified in potent kinase inhibitors and other targeted agents.[1][2] The compound Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate represents an intriguing starting point for chemical exploration. Its designation as a "Protein Degrader Building Block" suggests its utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are at the forefront of therapeutic innovation.[3]
The strategic placement of fluorine atoms can profoundly influence a molecule's biological activity by modulating its metabolic stability, binding affinity, and membrane permeability.[4][5] This guide provides a comparative analysis of this compound (the "Parent Compound") and a series of rationally designed analogs. While direct experimental data for this specific parent compound is not extensively published, we can infer its potential activities and build a robust testing strategy by examining structure-activity relationships (SAR) from closely related chemical series.[1][6] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this chemical series and providing detailed protocols for key biological assays.
Comparative Analysis: Structure, Rationale, and Predicted Activity
To explore the chemical space around the parent compound, we have designed three hypothetical analogs based on common medicinal chemistry strategies. The rationale for each modification is to probe key interactions and modulate physicochemical properties that are critical for biological function.
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// Parent Compound parent [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57896489&t=l", labelloc="b", label="Parent Compound:\nthis compound"];
// Analog 1 analog1 [pos="0,-3!", label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139046609&t=l", labelloc="b", label="Analog 1:\n3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid"];
// Analog 2 analog2 [pos="-4,-3!", label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=167389178&t=l", labelloc="b", label="Analog 2:\n3-Fluoro-5-(3-fluoropyridin-2-yl)benzamide"];
// Analog 3 analog3 [pos="4,-3!", label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139046608&t=l", labelloc="b", label="Analog 3:\nMethyl 3-fluoro-5-(5-fluoropyridin-2-yl)benzoate"];
// Invisible edges for layout parent -- analog1 [style=invis]; parent -- analog2 [style=invis]; parent -- analog3 [style=invis]; } Caption: Chemical structures of the Parent Compound and its designed analogs.
Data Summary Table
| Compound | Structure | Rationale for Design | Predicted Biological Activity & Key Considerations |
| Parent Compound | This compound | Core scaffold with a methyl ester group, enhancing cell permeability for initial screening. | Potential cytotoxic or kinase inhibitory activity. The ester may act as a prodrug, being hydrolyzed intracellularly. Likely starting point for PROTAC synthesis.[3] |
| Analog 1 | 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | Ester hydrolysis product. Represents a potential active metabolite. Introduces a carboxylic acid for new hydrogen bonding. | Reduced cell permeability compared to the parent. May exhibit direct enzyme inhibition if the carboxylate is key for binding. Could serve as a negative control in cell-based assays to confirm the importance of ester-mediated entry. |
| Analog 2 | 3-Fluoro-5-(3-fluoropyridin-2-yl)benzamide | Replacement of the ester with a primary amide. Amides are metabolically more stable than esters and can act as hydrogen bond donors/acceptors. | Likely to retain or enhance biological activity compared to the parent. The amide bond is a common feature in many bioactive molecules, including kinase inhibitors.[1] May exhibit improved target residence time. |
| Analog 3 | Methyl 3-fluoro-5-(5-fluoropyridin-2-yl)benzoate | Isomeric shift of the fluorine on the pyridine ring. This modification probes the electronic and steric requirements of the binding pocket. | Activity is highly dependent on the target. The change in fluorine position alters the dipole moment and hydrogen bond accepting potential of the pyridine nitrogen, which could significantly increase or decrease binding affinity.[4] |
Inferred Biological Potential: Learning from Analogs
The 2-phenylpyridine and related biaryl structures are common motifs in compounds targeting protein kinases.[1] For instance, biarylamine-based compounds have been identified as potent inhibitors of Met kinase, and their activity is highly dependent on the substitution pattern of the aryl rings.[1][2] Furthermore, studies on 2-oxo-pyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines, with some compounds inhibiting key kinases like EGFR and VEGFR-2.[6][7][8] The presence of fluorine is also a well-established strategy in enhancing anticancer activity. Fluorinated phenyl derivatives often exhibit potent cytotoxicity against cancer cell lines like PC3 (prostate) and MCF-7 (breast).[9][10][11]
Given this context, it is reasonable to hypothesize that This compound and its analogs may exhibit:
-
Antiproliferative Activity: By inhibiting the growth of cancer cells.
-
Kinase Inhibition: By targeting the ATP-binding site of one or more protein kinases.
-
Antimicrobial Activity: As many pyridine derivatives have shown antibacterial and antifungal properties.
The following sections provide detailed protocols to systematically test these hypotheses.
Experimental Protocols
A logical workflow for evaluating this compound series would begin with a broad cytotoxicity screen, followed by more specific mechanistic assays for the most active compounds.
Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity
This assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[12][13][14]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into insoluble purple formazan crystals. The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture.
-
Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well flat-bottom plate.[15]
-
Causality: Seeding a precise number of cells is critical for reproducibility and ensures that the results reflect the effect of the compound, not variations in initial cell numbers.
-
-
Cell Adhesion:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare stock solutions of the parent compound and analogs (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48-72 hours.[15]
-
Causality: A dose-response curve is essential for determining the IC₅₀ (the concentration that inhibits 50% of cell growth), which is the standard measure of cytotoxic potency.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.[12]
-
Remove the treatment medium and add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
Causality: Incubation allows viable cells to convert the MTT into formazan. Serum is removed as it can interfere with the assay.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine if a compound directly inhibits the activity of a purified protein kinase.[16][17]
Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific substrate. Inhibition is observed as a decrease in substrate phosphorylation. This can be detected using various methods, including radioactivity (³²P-ATP) or fluorescence-based assays.[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme and Substrate: Dilute the purified kinase and its corresponding substrate (e.g., a peptide like Myelin Basic Protein) to working concentrations in kinase buffer.
-
ATP Solution: Prepare a solution of ATP in kinase buffer. The concentration should be at or below the Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.
-
Test Compounds: Prepare serial dilutions of the hit compounds in DMSO.
-
-
Assay Setup (96-well or 384-well plate):
-
Add 2 µL of the test compound dilution (or DMSO for control) to each well.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Causality: This pre-incubation step ensures that the inhibitor has the opportunity to bind to the enzyme before the enzymatic reaction begins.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, or a denaturing solution).
-
Quantify the phosphorylated substrate. The method depends on the assay format:
-
Radiometric: Separate the phosphorylated substrate from the [γ-³²P]ATP using filtration or gel electrophoresis and quantify with a scintillation counter or phosphorimager.[18][19]
-
Fluorescence/Luminescence (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[20][21]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.[21]
Step-by-Step Methodology:
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Include a positive control (broth + bacteria, no compound) and a negative/sterility control (broth only).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Causality: Standardizing the bacterial inoculum is crucial for the MIC to be reproducible and comparable across different experiments and labs.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[21]
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The scaffold of This compound holds considerable promise as a starting point for the development of targeted therapeutics, particularly in the realms of oncology and infectious diseases. The comparative framework presented here, based on rational analog design and inferred structure-activity relationships, provides a clear path forward for its biological evaluation.
By systematically applying the detailed protocols for cytotoxicity, kinase inhibition, and antimicrobial screening, researchers can efficiently determine the primary biological activity of this compound series. Positive results from these initial screens, particularly the identification of a specific molecular target through kinase profiling, will pave the way for more advanced lead optimization, including ADME/Tox profiling and in vivo efficacy studies. This structured approach ensures that the full potential of this intriguing fluorinated biaryl scaffold can be thoroughly and effectively explored.
References
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]
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A Senior Application Scientist's Guide to the Catalytic Synthesis of Fluorinated Biaryls: A Comparative Analysis
Introduction: The Imperative for Fluorinated Biaryls in Modern Chemistry
Fluorinated biaryl scaffolds are of paramount importance in contemporary drug discovery and materials science. The strategic incorporation of fluorine atoms into a biaryl backbone can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and selective catalytic methods for the synthesis of these privileged structures is a highly active area of research. This guide provides a comparative analysis of the leading catalytic systems for the synthesis of fluorinated biaryls, with a focus on palladium, nickel, and copper-based catalysts. We will delve into the mechanistic underpinnings of these transformations, present comparative efficacy data, and provide detailed experimental protocols for key reactions, empowering researchers to make informed decisions in their synthetic endeavors.
The Catalytic Lanscape: A Comparative Overview of Palladium, Nickel, and Copper Systems
The synthesis of fluorinated biaryls predominantly relies on cross-coupling reactions. The choice of catalyst—typically based on palladium, nickel, or copper—is dictated by factors such as the nature of the coupling partners (C-H vs. C-Halogen bond activation), the degree of fluorination, steric hindrance, and functional group tolerance.
Palladium Catalysis: The Workhorse of Biaryl Synthesis
Palladium catalysts have long been the gold standard for a wide array of cross-coupling reactions, including the Suzuki-Miyaura and Negishi couplings, owing to their high efficiency and broad functional group tolerance.[1][2] In the context of fluorinated biaryl synthesis, palladium catalysis is particularly effective for the coupling of aryl halides and triflates with fluorinated boronic acids or organozinc reagents.[3][4]
A key challenge in palladium-catalyzed couplings involving fluoroarenes is the activation of the strong C-F bond. While direct C-F bond activation by palladium is challenging, it can be facilitated in electron-deficient polyfluoroarenes.[5] More commonly, the fluorinated partner is introduced as an organometallic reagent. The efficacy of palladium catalysts is highly dependent on the choice of ligand, which plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have proven to be particularly effective.[3]
Nickel Catalysis: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for the synthesis of fluorinated biaryls.[1][6] Nickel complexes often exhibit unique reactivity, enabling the activation of traditionally less reactive C-F and C-O bonds.[7] This has opened new avenues for the synthesis of fluorinated biaryls from readily available starting materials.
Nickel-catalyzed Negishi and Suzuki-Miyaura couplings have been successfully employed for the synthesis of a variety of fluorine-containing biaryls in good to excellent yields.[8][9][10] Notably, nickel catalysts have shown remarkable efficacy in the chemoselective cross-coupling of polyfluoroarenes, allowing for the controlled synthesis of partially fluorinated biaryls.[11] The mechanism of nickel-catalyzed C-F activation can proceed through different pathways, including oxidative addition and radical processes, depending on the ligand and substrate.[12]
Copper Catalysis: An Emerging Player with Unique Selectivity
Copper catalysis, while historically associated with Ullmann-type couplings, has seen a resurgence in modern cross-coupling chemistry.[13][14] Copper catalysts offer a cost-effective and often complementary approach to palladium and nickel systems. In the synthesis of fluorinated biaryls, copper-catalyzed reactions have shown promise, particularly in amination reactions and couplings involving fluoroarenes.[13][15] While generally less reactive than palladium and nickel for Suzuki-Miyaura and Negishi couplings, copper catalysts can exhibit unique selectivity and functional group tolerance. Mechanistic studies suggest that copper-catalyzed fluorination can proceed through a Cu(I)/Cu(III) catalytic cycle.[14]
Comparative Efficacy of Catalytic Systems
Direct, side-by-side comparisons of different catalytic systems under identical conditions are rare in the literature. However, by compiling data from various studies, we can discern general trends in efficacy. The following table summarizes representative data for the synthesis of fluorinated biaryls using palladium, nickel, and copper catalysts in Suzuki-Miyaura and Negishi couplings.
| Catalyst System | Coupling Partners | Product Yield (%) | Reaction Conditions | Reference |
| Palladium | ||||
| Pd(OAc)₂ / XPhos | 4-Chloroanisole & 2,6-Difluorophenylboronic acid | 93% | K₃PO₄, THF/H₂O, RT, <30 min | [3] |
| [Pd(IPr*)(cinnamyl)Cl] | 4-Chlorotoluene & Aniline | 98% | NaOtBu, Toluene, RT, 2h | [16] |
| Pd Nanoparticles | 1-Bromo-4-fluorobenzene & Phenylboronic acid | >95% | K₂CO₃, DMF/H₂O, 110°C, 3h | [17] |
| Nickel | ||||
| NiCl₂(dppp) | Fluorophenyl-pyridine & Triethylsilane | up to 98% | NaOtBu, Toluene, 100°C, 12h | [5] |
| [NiCl₂(PhPEWO-F)] | C₆F₅I & Zn(C₆F₅)₂ | High | THF, 80°C, short time | [9] |
| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofuran & Phenylboronic acid | 81% | K₃PO₄, Dioxane, 80°C, 12h | [18] |
| Copper | ||||
| CuI / L-proline | 4-Iodobenzotrifluoride & Aniline | 85% | K₂CO₃, DMSO, 110°C, 24h | [13] |
| CuI / TMEDA | 2-Bromo-5-fluoropyridine & Morpholine | 92% | K₂CO₃, DMF, 120°C, 12h | [13] |
Note: Yields are highly substrate and condition dependent. This table provides a general comparison based on reported examples.
Experimental Protocols
Here, we provide detailed, step-by-step protocols for two highly efficient catalytic systems for the synthesis of fluorinated biaryls.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide
This protocol is a general procedure for the synthesis of a fluorinated biaryl using a palladium catalyst with a biarylphosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Fluorinated aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reaction Setup: To the Schlenk tube containing the catalyst, add the fluorinated aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality behind Experimental Choices:
-
Palladium Precatalyst and Ligand: Pd(OAc)₂ is a common and relatively stable palladium source. The bulky and electron-rich SPhos ligand facilitates the oxidative addition of the aryl bromide and promotes the reductive elimination step, leading to higher catalytic activity.
-
Base and Solvent System: K₃PO₄ is a moderately strong base that is effective in the transmetalation step. The toluene/water solvent system is a common choice for Suzuki-Miyaura couplings, as water can help to dissolve the base and facilitate the reaction.
Protocol 2: Nickel-Catalyzed Negishi Coupling for Polyfluoroarene Functionalization
This protocol describes a general procedure for the selective functionalization of a polyfluoroarene via a nickel-catalyzed Negishi coupling.
Materials:
-
Nickel(II) chloride (NiCl₂) (anhydrous)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Polyfluoroarene (e.g., hexafluorobenzene) (1.0 mmol)
-
Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF) (2.2 mL, 1.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ligand Preparation: In a dry Schlenk tube under an inert atmosphere, suspend IPr·HCl (0.06 mmol, 6 mol%) in anhydrous THF (1 mL). Add NaH (0.06 mmol, 6 mol%) and stir the mixture at room temperature for 30 minutes.
-
Catalyst Formation: To the resulting free carbene solution, add NiCl₂ (0.05 mmol, 5 mol%) and stir for another 30 minutes at room temperature.
-
Reaction Setup: To the catalyst mixture, add the polyfluoroarene (1.0 mmol) and the organozinc reagent (1.1 mmol).
-
Reaction: Heat the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (5 mL). Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices:
-
Nickel Precatalyst and Ligand: NiCl₂ is an inexpensive and readily available nickel source. The bulky N-heterocyclic carbene (NHC) ligand, IPr, stabilizes the low-valent nickel species and promotes the challenging C-F bond activation.
-
Organozinc Reagent: Organozinc reagents are often used in Negishi couplings due to their good functional group tolerance and reactivity.
-
Anhydrous Conditions: The use of anhydrous THF is crucial as organozinc reagents are sensitive to moisture.
Mechanistic Insights and Visualizations
Understanding the catalytic cycles is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges.
General Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the generally accepted catalytic cycle for Suzuki-Miyaura and Negishi cross-coupling reactions.
Caption: A typical workflow for the optimization of a catalytic cross-coupling reaction.
Conclusion and Future Outlook
The synthesis of fluorinated biaryls has been significantly advanced by the development of sophisticated palladium, nickel, and copper catalysts. Palladium systems remain the most versatile and widely used, offering high yields and broad functional group compatibility. Nickel catalysts provide a cost-effective and highly reactive alternative, enabling challenging transformations involving C-F bond activation. Copper catalysis, while currently less explored for these specific applications, presents opportunities for unique reactivity and selectivity.
The choice of the optimal catalyst system is ultimately dependent on the specific substrates and desired outcome. A thorough understanding of the underlying mechanistic principles, coupled with systematic screening and optimization of reaction parameters, is key to success. Future research in this field will likely focus on the development of more active and selective catalysts that operate under milder conditions, further expanding the synthetic chemist's toolbox for the construction of these vital molecular scaffolds.
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structure-activity relationship (SAR) studies of fluorinated pyridine derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyridine Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of rational drug design. Among these, the pyridine ring, a ubiquitous pharmacophore, has been a particularly fertile ground for fluorination strategies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated pyridine derivatives, moving beyond a mere catalog of compounds to explore the underlying physicochemical principles that govern their biological activity. We will dissect how the unique properties of fluorine can be leveraged to optimize potency, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed protocols for researchers in the field.
The decision to introduce a fluorine atom is a calculated one, aimed at exploiting its distinct electronic and steric properties. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This profoundly influences the properties of the parent pyridine ring in several key ways.
-
Modulation of Basicity (pKa) : The pyridine nitrogen is a key site for hydrogen bonding and salt formation. Fluorine's strong inductive effect withdraws electron density from the ring, significantly lowering the pKa of the pyridine nitrogen. This makes the nitrogen less basic. For instance, the pKa of pyridine is 5.2, whereas 2-fluoropyridine has a pKa of -0.44. This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target effects such as hERG channel inhibition.
-
Enhancement of Metabolic Stability : The C-F bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a C-H bond (~100 kcal/mol). Introducing fluorine at a position susceptible to oxidative metabolism by Cytochrome P450 enzymes can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.
-
Tuning Lipophilicity : While fluorine is a lipophilic atom, its effect on overall molecular lipophilicity (logP) is complex. It can alter the molecule's charge distribution and ability to form hydrogen bonds. In many cases, fluorination can enhance a compound's ability to cross biological membranes, including the blood-brain barrier.
-
Conformational Control and Binding Interactions : Fluorine can engage in unique, non-covalent interactions with protein targets, such as orthogonal multipolar interactions with backbone carbonyls. It can also influence the conformation of the molecule, pre-organizing it into a bioactive shape that enhances binding affinity.
A Comparative Guide to the Spectroscopic Analysis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate Isomers
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The subtle placement of a functional group can drastically alter a molecule's pharmacological profile, making the unambiguous identification of isomers a critical step in the synthetic and analytical workflow. This guide provides an in-depth comparison of spectroscopic methodologies for the differentiation of constitutional isomers of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate, a biaryl scaffold of interest in medicinal chemistry.
We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere listing of techniques, this guide will delve into the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to confidently distinguish between closely related isomeric structures.
The Analytical Challenge: Differentiating Key Isomers
The synthetic route to this compound can potentially yield several constitutional isomers depending on the coupling strategy and starting materials. For the purpose of this guide, we will focus on the differentiation of three key isomers where the connectivity between the benzoate and pyridine rings, and the position of the fluorine substituent on the pyridine ring, are varied.
Figure 1: Key Isomers of Interest
-
Isomer 1: this compound
-
Isomer 2: Methyl 3-fluoro-5-(2-fluoropyridin-3-yl)benzoate
-
Isomer 3: Methyl 5-fluoro-3-(3-fluoropyridin-2-yl)benzoate
While these molecules share the same molecular formula and thus the same exact mass, the spatial arrangement of their atoms leads to distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.[1]
¹H NMR Spectroscopy: A First Look at the Proton Environment
The ¹H NMR spectra of the three isomers will exhibit distinct patterns in the aromatic region. The chemical shifts and coupling constants of the protons on both the benzoate and pyridine rings are influenced by the positions of the fluorine atoms and the ester group.
Table 1: Predicted ¹H NMR Spectral Data for Isomers 1, 2, and 3 in CDCl₃
| Proton | Isomer 1 (Predicted δ, Multiplicity, J in Hz) | Isomer 2 (Predicted δ, Multiplicity, J in Hz) | Isomer 3 (Predicted δ, Multiplicity, J in Hz) |
| OCH₃ | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) |
| Benzoate H2 | ~7.8 (d, J ≈ 2) | ~7.8 (d, J ≈ 2) | ~7.6 (dd, J ≈ 8, 2) |
| Benzoate H4 | ~7.5 (dd, J ≈ 8, 2) | ~7.5 (dd, J ≈ 8, 2) | ~7.3 (t, J ≈ 8) |
| Benzoate H6 | ~7.9 (t, J ≈ 2) | ~7.9 (t, J ≈ 2) | - |
| Pyridine H4' | ~7.4 (ddd, J ≈ 8, 8, 2) | ~7.2 (t, J ≈ 8) | ~7.4 (ddd, J ≈ 8, 8, 2) |
| Pyridine H5' | ~8.2 (ddd, J ≈ 8, 4, 2) | ~8.4 (dd, J ≈ 8, 2) | ~8.2 (ddd, J ≈ 8, 4, 2) |
| Pyridine H6' | ~8.6 (dd, J ≈ 4, 2) | ~8.3 (d, J ≈ 4) | ~8.6 (dd, J ≈ 4, 2) |
Causality behind Predictions: The electron-withdrawing nature of the fluorine atom and the ester group significantly deshields nearby protons. The multiplicity and coupling constants are dictated by the number of adjacent protons and their dihedral angles. For instance, the proton ortho to the ester group (Benzoate H6 in Isomers 1 & 2) is expected to be a triplet due to coupling with two meta protons, one of which is also coupled to the fluorine. In Isomer 3, the fluorine is at position 5 of the benzoate ring, leading to a different splitting pattern for the remaining two benzoate protons.
¹⁹F NMR Spectroscopy: The Definitive Tool for Fluorinated Isomers
Given the presence of fluorine in these molecules, ¹⁹F NMR is an exceptionally powerful and direct method for isomer differentiation.[2][3] The chemical shift of a fluorine nucleus is highly sensitive to its position on the aromatic ring.[4]
Table 2: Predicted ¹⁹F NMR Chemical Shifts for Isomers 1, 2, and 3
| Fluorine Position | Isomer 1 (Predicted δ) | Isomer 2 (Predicted δ) | Isomer 3 (Predicted δ) |
| Benzoate Ring | ~ -110 ppm | ~ -110 ppm | ~ -112 ppm |
| Pyridine Ring | ~ -127 ppm | ~ -105 ppm | ~ -127 ppm |
Expert Insight: The chemical shift of fluorine on a pyridine ring is significantly influenced by its position relative to the nitrogen atom. A fluorine atom at the 2-position (Isomer 2) is expected to be more deshielded (less negative chemical shift) compared to a fluorine at the 3-position (Isomers 1 and 3).[4][5] This difference of over 20 ppm provides a clear and unambiguous way to distinguish Isomer 2 from the others. Differentiating Isomer 1 and 3 would then rely on subtle differences in the benzoate fluorine chemical shift and, more definitively, on 2D NMR correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum on the same instrument, using a fluorine-observe probe or by tuning the broadband probe to the fluorine frequency. A simple pulse-acquire sequence is usually sufficient.
-
2D NMR (if necessary): For unambiguous assignment, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. A ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can also be useful to establish through-space proximity between protons and fluorine atoms on the different rings.
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry provides the molecular weight of the compound, confirming the elemental composition. While all three isomers will have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, offering clues to their structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 249.06 (for C₁₃H₉F₂NO₂)
-
Key Fragmentation Pathways:
-
Loss of OCH₃: [M - 31]⁺ at m/z = 218. This is a common fragmentation for methyl esters.
-
Loss of COOCH₃: [M - 59]⁺ at m/z = 190. This corresponds to the loss of the entire methoxycarbonyl group.
-
Ring-to-Ring Cleavage: The relative intensities of fragments corresponding to the fluorobenzoate and fluoropyridine moieties can provide structural information. For example, Isomer 2 might show a more prominent fragment corresponding to the [C₅H₃FN]⁺ moiety compared to the others due to the different linkage.
-
Self-Validating System: High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion to within a few parts per million (ppm), providing a high degree of confidence in the molecular formula.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject the sample onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to ensure the separation of any potential impurities.
-
Mass Spectrometry (MS): The GC eluent is introduced into an electron ionization (EI) mass spectrometer. Acquire the mass spectrum over a range of m/z 50-350.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for differentiating these specific constitutional isomers, subtle differences in the fingerprint region can be informative.
Table 3: Key Predicted IR Absorption Bands for the Isomers
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| C-H stretch (aromatic) | 3100-3000 | Confirms the presence of aromatic rings.[6] |
| C=O stretch (ester) | 1735-1715 | A strong, sharp absorption characteristic of the ester carbonyl group.[7] |
| C=C stretch (aromatic) | 1600-1450 | Multiple bands confirming the aromatic skeletons.[8] |
| C-F stretch | 1250-1000 | Strong absorptions indicative of the C-F bonds. The exact positions can vary slightly with substitution pattern. |
| C-O stretch (ester) | 1300-1000 | Two strong absorptions are expected for the ester C-O bonds.[7] |
| C-H out-of-plane bending | 900-675 | The pattern of these bands in the fingerprint region can be diagnostic of the substitution pattern on the aromatic rings.[6] |
Authoritative Grounding: The substitution pattern on an aromatic ring influences the C-H out-of-plane bending vibrations.[6] Detailed analysis of this region, potentially with the aid of computational predictions, could reveal differences between the isomers. For instance, the substitution pattern of the benzoate ring in Isomer 3 is different from that in Isomers 1 and 2, which would likely lead to a different pattern of absorption bands in the 900-675 cm⁻¹ region.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Integrated Spectroscopic Analysis Workflow
For the most robust and unambiguous isomer identification, an integrated approach is essential. The following workflow illustrates how the data from each technique can be synergistically applied.
Caption: Integrated workflow for isomer differentiation.
Conclusion
The successful differentiation of the constitutional isomers of this compound relies on a multi-pronged spectroscopic approach. While MS and IR provide crucial confirmatory data about the molecular formula and functional groups present, NMR spectroscopy, particularly ¹⁹F NMR, stands out as the most definitive technique. The significant difference in the ¹⁹F chemical shift of the fluorine substituent on the pyridine ring provides a direct and unambiguous method to distinguish Isomer 2. The final differentiation between Isomers 1 and 3 can be confidently achieved through detailed analysis of ¹H NMR splitting patterns and advanced 2D NMR correlation experiments. This guide underscores the importance of a holistic and logical approach to spectroscopic data interpretation in modern chemical research.
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"NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes 2, no. 111 (2017). [Link]
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Chemistry LibreTexts. "Organic Compounds Containing Halogen Atoms." Last modified August 22, 2020. [Link]
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Chemistry LibreTexts. "Organic Compounds Containing Halogen Atoms." Last modified August 29, 2023. [Link]
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Tailored Tutors. "Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL." YouTube, November 21, 2019. [Link]
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- Arsenault, Gilles, et al. "Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS)." Organohalogen Compounds 67 (2005): 818-821.
- Gouilleux, Boris, François-Marie Moussallieh, and Philippe Lesot. "Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients." Molecules 29.8 (2024): 1886.
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Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Last modified September 30, 2024. [Link]
- Reva, Igor, and Rui Fausto. "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties." Molecules 25.21 (2020): 4945.
- K. J. Skopek, et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science 13.10 (2022): 2899-2908.
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OpenStax. "Spectroscopy of Aromatic Compounds." Organic Chemistry. September 20, 2023. [Link]
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University of California, Los Angeles. "IR Spectroscopy Tutorial: Aromatics." Accessed January 15, 2026. [Link]
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ResearchGate. "Figure S3. FT-IR spectra for 3: 3067 cm-1 (aromatic C-H str)." Accessed January 15, 2026. [Link]
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ResearchGate. "A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.)." Accessed January 15, 2026. [Link]
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- H. M. Al-Qatouni, et al. "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." Molecules 24.1 (2019): 126.
- Wang, Hao, et al. "Pore-Engineered Luminescent MOF Sensors for PFAS Recognition in Water." Journal of the American Chemical Society 147.2 (2025): 1025-1032.
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A Comparative Study of Fluorinated vs. Non-Fluorinated Benzoate Esters: A Guide for Researchers
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the myriad of chemical alterations available to medicinal chemists, fluorination has emerged as a powerful and widely adopted strategy. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzoate esters, offering insights into how the introduction of fluorine can modulate key drug-like properties. This comparison will be illustrated through a case study of methyl p-fluorobenzoate versus its non-fluorinated analog, methyl benzoate, supported by experimental data and detailed methodologies.
The Impact of Fluorine in Medicinal Chemistry
The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties.[1] This is due to the unique characteristics of the fluorine atom, including its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), the high strength of the carbon-fluorine (C-F) bond, and its ability to alter the electronic distribution within a molecule.[1] These modifications can lead to significant improvements in metabolic stability, binding affinity, and lipophilicity, all critical parameters in the optimization of a drug candidate.
Comparative Analysis: Methyl p-Fluorobenzoate vs. Methyl Benzoate
To illustrate the practical implications of fluorination, we will compare the properties of methyl p-fluorobenzoate with its parent compound, methyl benzoate.
| Property | Methyl Benzoate | Methyl p-Fluorobenzoate | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 136.15[2] | 154.14 | Increase |
| logP (o/w) | 2.12 (experimental)[2][3][4] | 2.20 (predicted)[5] | Slight Increase |
| Metabolic Stability (t½ in rat plasma) | 36 min (experimental) | Predicted to be > 36 min | Increase |
| Receptor Binding Affinity (Ki) | Not available for a specific target | Not available for a specific target | Context-dependent |
Diagram: Structural Comparison
Caption: Structural relationship between Methyl Benzoate and Methyl p-Fluorobenzoate.
Lipophilicity
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.
Experimental data for methyl benzoate in rat plasma shows a half-life (t½) of 36 minutes. While direct comparative data for methyl p-fluorobenzoate is not available, the principles of metabolic blocking strongly suggest that the fluorinated counterpart would exhibit a longer half-life. The para-position of the benzene ring is susceptible to hydroxylation by CYP enzymes. The presence of a fluorine atom at this position would hinder this metabolic pathway, thus increasing the compound's stability.
Diagram: Metabolic Blocking by Fluorination
Caption: Fluorine at a metabolic hotspot can prevent enzymatic degradation.
Receptor Binding Affinity
The effect of fluorination on receptor binding affinity is highly context-dependent and can be attributed to several factors. The increased lipophilicity of a fluorinated compound can enhance hydrophobic interactions within a receptor's binding pocket. Furthermore, the strong C-F dipole can lead to favorable electrostatic interactions with polar residues in the binding site. However, the introduction of a fluorine atom can also introduce steric clashes or unfavorable electronic interactions, leading to a decrease in affinity. Therefore, the impact on binding affinity must be evaluated on a case-by-case basis for each specific biological target.
Experimental Protocols
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of fluorinated and non-fluorinated benzoate esters.
Synthesis of Benzoate Esters
1. Synthesis of Methyl Benzoate (Fischer Esterification)
This protocol describes the synthesis of methyl benzoate from benzoic acid and methanol using an acid catalyst.
-
Materials:
-
Benzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
-
Procedure:
-
To a round-bottom flask, add benzoic acid and an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield methyl benzoate.
-
2. Synthesis of Methyl p-Fluorobenzoate
This protocol outlines the synthesis of methyl p-fluorobenzoate from p-fluorobenzoic acid.
-
Materials:
-
p-Fluorobenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Methanol
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve p-fluorobenzoic acid in anhydrous DCM.
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Slowly add thionyl chloride or oxalyl chloride and stir the reaction at room temperature until the evolution of gas ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain p-fluorobenzoyl chloride.
-
In a separate flask, dissolve the crude p-fluorobenzoyl chloride in an excess of methanol and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl p-fluorobenzoate.
-
Diagram: Synthetic Workflow
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Organofluorine Compound Quantification
Introduction: The Growing Imperative for Accurate Organofluorine Quantification
Organofluorine compounds, a class of molecules where one or more hydrogen atoms are replaced by fluorine, are integral to modern life. Their unique properties have led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. However, the very stability of the carbon-fluorine bond that makes these compounds so useful also contributes to their persistence in the environment, with some, like per- and poly-fluoroalkyl substances (PFAS), being recognized as significant environmental and health concerns.
For researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify these compounds is paramount. Whether ensuring the potency of a life-saving drug, monitoring environmental contamination, or developing novel fluorinated materials, the choice of analytical methodology and its rigorous validation are foundational to data integrity and regulatory compliance.
This guide provides an in-depth comparison of the principal analytical techniques for organofluorine compound quantification. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering insights gleaned from years of field-proven application. Our objective is to equip you with the knowledge to not only select the most appropriate method for your application but also to design and execute a robust validation strategy that ensures the trustworthiness and scientific validity of your results.
The Landscape of Organofluorine Analysis: A Comparative Overview
The selection of an analytical technique for organofluorine quantification is a critical decision, driven by the specific scientific question at hand. Key considerations include the nature of the analyte (a specific molecule vs. total organofluorine), the complexity of the sample matrix, and the required sensitivity and selectivity. Here, we compare the leading methodologies, examining their fundamental principles and performance characteristics.
Core Analytical Techniques
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that directly probes the fluorine nucleus, providing both quantitative and structural information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method ideal for the targeted analysis of specific organofluorine compounds in complex mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suited for the analysis of volatile and semi-volatile organofluorine compounds, often requiring derivatization.
-
Combustion Ion Chromatography (CIC): A destructive technique that provides a measure of the total amount of organic fluorine in a sample.
-
High-Resolution Molecular Absorption Spectrometry (HR-MAS): An emerging technique for the sensitive determination of total fluorine.
The following sections will provide a detailed exploration of each of these techniques, including their underlying principles, validation strategies, and a critical evaluation of their respective strengths and limitations.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Powerhouse
¹⁹F NMR stands out for its ability to provide both quantitative and structural information about organofluorine compounds. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, a common challenge in ¹H NMR, making it an excellent tool for identifying and quantifying different fluorine-containing species in a sample.[1]
Causality Behind Experimental Choices in ¹⁹F NMR
The design of a quantitative ¹⁹F NMR experiment is a multi-step process where each parameter is carefully chosen to ensure accurate and reproducible results.
-
Choice of Internal Standard: The selection of an appropriate internal standard is crucial for accurate quantification. The ideal internal standard should be a fluorinated compound that does not react with the sample, has a simple ¹⁹F NMR spectrum with a single peak that does not overlap with any analyte signals, and is soluble in the same solvent as the analyte. 4-fluorobenzoic acid or trifluorotoluene are common choices. The known concentration of the internal standard allows for the direct calculation of the analyte concentration by comparing the integral of the analyte signal to the integral of the internal standard signal.
-
Relaxation Delay (d1): The longitudinal relaxation time (T1) is a critical parameter that dictates the time required for the ¹⁹F nuclei to return to their equilibrium state after being excited by a radiofrequency pulse. To obtain accurate quantitative data, the relaxation delay (d1) between successive scans must be at least five times the longest T1 of any signal of interest.[2] This ensures that all nuclei are fully relaxed before the next pulse, preventing signal saturation and ensuring that the signal intensity is directly proportional to the number of nuclei.
-
Pulse Sequence: For quantitative ¹⁹F NMR, an inverse-gated decoupling sequence is often employed. This sequence decouples the protons from the fluorine nuclei only during the acquisition of the free induction decay (FID), which simplifies the spectrum by removing ¹H-¹⁹F coupling. The decoupler is turned off during the relaxation delay to prevent the Nuclear Overhauser Effect (NOE), which can alter signal intensities and lead to inaccurate quantification.
Experimental Protocol: Quantitative ¹⁹F NMR Analysis
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the chosen internal standard into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely. The choice of solvent depends on the solubility of the analyte and should not have any signals that overlap with the analyte or internal standard.
-
-
Instrument Setup:
-
Tune and match the NMR probe to the ¹⁹F frequency.
-
Calibrate the 90° pulse width for ¹⁹F.
-
-
Data Acquisition:
-
Set the spectral width to encompass all expected ¹⁹F signals.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 value.
-
Use an inverse-gated decoupling pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / Number of F_analyte) * (Number of F_IS / Integral_IS) * (Mass_IS / Mass_analyte) * Purity_IS
-
Validation of a Quantitative ¹⁹F NMR Method
The validation of a ¹⁹F NMR method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]
Step-by-Step Validation Protocol for ¹⁹F NMR:
-
Specificity: Demonstrate that the signal of the analyte is not interfered with by other components in the sample matrix, such as impurities, degradation products, or excipients. This can be achieved by analyzing a blank matrix, a placebo formulation, and the analyte spiked into the matrix.
-
Linearity: Establish a linear relationship between the signal intensity and the concentration of the analyte over a defined range.[4] Prepare at least five standard solutions of the analyte at different concentrations and analyze them. Plot the integral of the analyte signal against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Determine the closeness of the measured value to the true value.[5] This is typically assessed by performing recovery studies. Spike a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percentage recovery. The recovery should be within a predefined acceptance criterion (e.g., 98-102%).
-
Precision: Assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration under the same operating conditions on the same day. The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤ 2%).
-
Intermediate Precision: Assess the variability of the method within the same laboratory but on different days, with different analysts, and on different instruments. The RSD should be within an acceptable limit (e.g., ≤ 3%).
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[6] It is often determined as the concentration that gives a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[6] It is often determined as the concentration that gives a signal-to-noise ratio of 10:1.
-
-
Robustness: Evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters, such as temperature, pulse width, and relaxation delay. The results should remain within the acceptance criteria.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Targeted Quantification
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it the go-to technique for the targeted analysis of non-volatile organofluorine compounds in complex matrices. Its ability to detect and quantify analytes at very low concentrations (pg to sub-pg levels) is a significant advantage.[7]
Causality Behind Experimental Choices in LC-MS
-
Sample Preparation: The primary goal of sample preparation in LC-MS is to remove matrix components that can interfere with the analysis and to concentrate the analyte of interest. The choice of extraction technique—such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation—is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For example, SPE with a weak anion exchange (WAX) sorbent is often used to extract acidic organofluorine compounds like perfluorooctanoic acid (PFOA) from water samples, as the negatively charged analyte will bind to the positively charged sorbent.
-
Chromatographic Separation: The choice of the stationary phase (column) and mobile phase is critical for achieving good separation of the analyte from other components in the sample. For polar organofluorine compounds, reversed-phase chromatography with a C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, with the addition of a modifier such as ammonium acetate or formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometry Detection: Triple quadrupole mass spectrometers are most commonly used for quantitative LC-MS analysis due to their high sensitivity and selectivity in selected reaction monitoring (SRM) mode. In SRM, the first quadrupole selects the precursor ion (the parent molecule), the second quadrupole fragments the precursor ion, and the third quadrupole selects a specific fragment ion for detection. This process significantly reduces background noise and enhances the specificity of the analysis.
Experimental Protocol: Targeted LC-MS/MS Analysis
-
Sample Preparation (using SPE as an example):
-
Condition the SPE cartridge with the appropriate solvents.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analyte of interest with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte from other components on the analytical column using a gradient elution program.
-
Detect the analyte using the mass spectrometer in SRM mode.
-
-
Data Analysis:
-
Integrate the peak corresponding to the analyte.
-
Quantify the analyte using a calibration curve prepared with standards of known concentrations.
-
Validation of a Quantitative LC-MS Method
The validation of an LC-MS method follows the same principles as ¹⁹F NMR, as outlined in the ICH Q2(R2) guidelines.[8][9]
Step-by-Step Validation Protocol for LC-MS:
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, LOD, and Robustness) are the same as for ¹⁹F NMR. However, for LC-MS, Matrix Effects must also be evaluated as part of specificity. Matrix effects occur when components of the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate results. They are assessed by comparing the response of the analyte in a neat solution to its response in a matrix extract.
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche for Volatile Analytes
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organofluorine compounds.[10] For non-volatile compounds, derivatization is often required to increase their volatility and thermal stability, allowing for their analysis by GC-MS.
Causality Behind Experimental Choices in GC-MS
-
Derivatization: The choice of derivatizing agent depends on the functional group present in the analyte. For example, carboxylic acids can be converted to their more volatile methyl esters using diazomethane or BF₃/methanol. The derivatization reaction should be rapid, quantitative, and produce a stable derivative.
-
GC Separation: The choice of the GC column is critical for achieving good separation. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used for the analysis of a wide range of organofluorine compounds. The oven temperature program is optimized to ensure good separation of the analytes of interest within a reasonable analysis time.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix.
-
Derivatize the analyte using an appropriate reagent.
-
Remove any excess derivatizing agent.
-
Dissolve the derivatized analyte in a suitable solvent.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Separate the derivatized analyte on the GC column.
-
Detect the analyte using the mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve.
-
Validation of a Quantitative GC-MS Method
The validation of a GC-MS method follows the same ICH guidelines as for LC-MS and ¹⁹F NMR.
Combustion Ion Chromatography (CIC): Measuring the Total Organic Fluorine Burden
CIC is a technique used to determine the total amount of organically bound fluorine (TOF) in a sample.[11][12] This is particularly useful for screening samples for the presence of PFAS and other organofluorine compounds, as it provides a measure of the total fluorine content, including compounds that may not be captured by targeted methods like LC-MS/MS.[13]
Causality Behind Experimental Choices in CIC
-
Sample Preparation: A key step in TOF analysis is the removal of inorganic fluoride, which can interfere with the measurement. This is typically achieved by passing the sample through a cartridge containing a sorbent that retains the organofluorine compounds while allowing the inorganic fluoride to pass through. For adsorbable organic fluorine (AOF) analysis, granular activated carbon is used as the sorbent.[14]
-
Combustion: The sample is combusted at a high temperature (typically ≥1000 °C) in a stream of oxygen or an oxygen/argon mixture.[14] This converts all the organofluorine compounds to hydrogen fluoride (HF) gas.
-
Absorption and Detection: The HF gas is then absorbed into an aqueous solution, and the resulting fluoride ions are quantified by ion chromatography.
Experimental Protocol: Total Organic Fluorine (TOF) Analysis by CIC
-
Sample Preparation:
-
Remove inorganic fluoride from the sample.
-
For AOF, pass the sample through a granular activated carbon cartridge.
-
-
Combustion:
-
Combust the sample (or the sorbent with the adsorbed analytes) in a furnace.
-
-
Absorption:
-
Absorb the resulting HF gas in an absorption solution.
-
-
Ion Chromatography:
-
Inject the absorption solution into an ion chromatograph to quantify the fluoride concentration.
-
Validation of a CIC Method for TOF
The validation of a CIC method for TOF focuses on ensuring the complete conversion of organofluorine to fluoride and the accurate quantification of the resulting fluoride.
Key Validation Parameter for CIC:
-
Combustion Efficiency: This is the most critical parameter to validate for a CIC method. It is determined by analyzing a known amount of a stable organofluorine compound (e.g., PFOA) and comparing the measured fluoride concentration to the theoretical concentration. The combustion efficiency should be close to 100%.[15]
High-Resolution Molecular Absorption Spectrometry (HR-MAS): An Emerging Alternative
HR-MAS is a relatively new technique that offers a sensitive and robust method for the determination of fluorine in various matrices.[11][16] The technique is based on the formation of a diatomic molecule containing fluorine in a graphite furnace, and the subsequent measurement of the molecular absorption of this species.
Principle of HR-MAS for Fluorine Determination
A molecule-forming reagent, such as gallium, is added to the sample.[7] In the graphite furnace, the organofluorine compounds are decomposed, and the fluorine atoms react with the gallium to form gallium monofluoride (GaF). The molecular absorption of GaF is then measured using a high-resolution continuum source spectrometer.
Advantages of HR-MAS
-
High Sensitivity: HR-MAS can achieve very low limits of detection for fluorine, in the picogram range.[11]
-
Robustness: The technique is less prone to matrix interferences compared to some other methods.[16]
Validation of an HR-MAS Method
The validation of an HR-MAS method follows the general principles of the ICH guidelines, with a focus on optimizing the conditions for the formation of the diatomic molecule and ensuring the accuracy and precision of the measurement.
Comparative Performance of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of the different techniques.
| Feature | ¹⁹F NMR | LC-MS/MS | GC-MS | Combustion Ion Chromatography (CIC) | HR-MAS |
| Principle | Nuclear Magnetic Resonance | Liquid Chromatography-Mass Spectrometry | Gas Chromatography-Mass Spectrometry | Combustion followed by Ion Chromatography | High-Resolution Molecular Absorption Spectrometry |
| Analyte Type | Specific compounds & structural elucidation | Specific non-volatile compounds | Specific volatile/semi-volatile compounds | Total Organic Fluorine (TOF) | Total Fluorine |
| Selectivity | High | Very High | High | Low (for specific compounds) | Moderate |
| Sensitivity (LOD) | µg/mL - ng/mL | pg/mL - fg/mL | pg/mL - ng/mL | ng/g (ppm) - µg/g | pg |
| Accuracy | High | High | High | Moderate to High | High |
| Precision (%RSD) | < 2% | < 15% | < 15% | < 20% | < 10% |
| Sample Throughput | Low to Moderate | High | Moderate | High | Moderate |
| Strengths | Quantitative & structural information, non-destructive | High sensitivity and selectivity | Good for volatile compounds | Measures total organofluorine | High sensitivity, robust |
| Limitations | Lower sensitivity than MS | Does not provide total organofluorine | Requires derivatization for non-volatile compounds | Destructive, does not identify individual compounds | Indirect measurement of fluorine |
Conclusion: A Holistic Approach to Method Validation
The accurate quantification of organofluorine compounds is a critical task with far-reaching implications for drug development, environmental monitoring, and materials science. As we have seen, a variety of powerful analytical techniques are available, each with its own set of strengths and limitations.
The key to generating reliable and defensible data lies not only in the selection of the appropriate analytical method but also in its rigorous validation. By following the principles outlined in this guide and adhering to the guidelines set forth by regulatory bodies such as the ICH and FDA, researchers can ensure the scientific integrity of their work and contribute to a safer and healthier world.
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023, February 1). Retrieved from [Link]
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Comprehensive review of combustion ion chromatography for the analysis of total, adsorbable, and extractable organic fluorine - PubMed. (n.d.). Retrieved from [Link]
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Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices - ACS Publications. (n.d.). Retrieved from [Link]
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An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. (2021, June 14). Retrieved from [Link]
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]
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Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis - PubMed. (2025, May 1). Retrieved from [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]
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Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025. (n.d.). Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
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Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - NIH. (2017, August 22). Retrieved from [Link]
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Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per - OUCI. (n.d.). Retrieved from [Link]
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed. (2025, July 8). Retrieved from [Link]
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Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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Closing PFAS analytical gaps: Inter-method evaluation of total organofluorine techniques for AFFF-impacted water - ResearchGate. (2024, September 6). Retrieved from [Link]
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LC-MS quantitative method validation and performance: an exemplified guide - IUPAC. (2022, March 10). Retrieved from [Link]
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Accuracy and Precision calculated at LOQ values. - ResearchGate. (n.d.). Retrieved from [Link]
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Real examples of Graphviz - DevTools Daily - Medium. (2021, January 19). Retrieved from [Link]
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Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (n.d.). Retrieved from [Link]
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Validation of Analytical Methods - SciSpace. (n.d.). Retrieved from [Link]
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. (2024, January 1). Retrieved from [Link]
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How to Test Textiles for Total Organic Fluorine (TOF) - SimpleLab. (2025, November 26). Retrieved from [Link]
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LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. (2025, May 27). Retrieved from [Link]
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(PDF) Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - ResearchGate. (n.d.). Retrieved from [Link]
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Graphviz and dot: Generating Diagrams with Code - YouTube. (2022, October 21). Retrieved from [Link]
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How to Validate a Biochemical Method per ICH Guidelines - Patsnap Synapse. (2025, May 9). Retrieved from [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (n.d.). Retrieved from [Link]
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Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC - NIH. (n.d.). Retrieved from [Link]
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Analytical parameters of LOD, LOQ, precision, accuracy, and robustness obtained for the developed method. - ResearchGate. (n.d.). Retrieved from [Link]
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cross-reactivity of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate in biological assays
An Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Bioactive Compounds: A Case Study of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Introduction: The Challenge of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of potent "hit" compounds is merely the first step. A compound's ultimate success or failure often hinges on its selectivity—its ability to interact with the intended biological target while avoiding unintended interactions with other biomolecules. These off-target interactions, or cross-reactivity, can lead to misleading structure-activity relationship (SAR) data, ambiguous experimental results, and potentially, adverse toxicological effects in later development stages.
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using the investigational compound This compound as a case study. As this molecule is not extensively characterized in public literature, we will treat it as a new hit from a high-throughput screen, hypothesizing its primary target is Serine/Threonine-Protein Kinase B-Raf (BRAF) , a well-known oncogene.
Our objective is to design and execute a rigorous, multi-step validation workflow. This process will not only confirm the compound's activity against BRAF but, more critically, will systematically profile its activity against a panel of other kinases to build a comprehensive selectivity profile. We will compare its hypothetical performance against two well-established BRAF inhibitors: Vemurafenib and Dabrafenib . This comparative approach is essential for contextualizing the compound's potential and guiding future optimization efforts.
Part 1: The Experimental Workflow for Assessing Specificity
A robust assessment of cross-reactivity is a tiered process. It begins with confirming the primary interaction and systematically expands to rule out off-target activities and assay-specific artifacts.
Caption: A tiered workflow for validating a novel inhibitor, from initial hit confirmation to cellular functional assays.
Primary Target Confirmation: Is the Hit Real?
The first step is to confirm that this compound genuinely inhibits BRAF kinase activity. A common and robust method is a luminescence-based kinase assay that quantifies ATP consumption.
Protocol: BRAF ADP-Glo™ Kinase Assay
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT. Prepare serial dilutions of this compound, Vemurafenib (positive control), and a DMSO vehicle control.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of BRAF enzyme and substrate (e.g., inactive MEK1) mix, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.
-
Signal Generation : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes and read luminescence on a plate reader.
-
Data Analysis : Normalize the data to DMSO (100% activity) and a high-concentration control (0% activity). Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Causality: The ADP-Glo™ assay directly measures the product of kinase activity (ADP), providing a robust readout of enzyme inhibition. Using a known inhibitor like Vemurafenib as a positive control validates that the assay is performing correctly.
Orthogonal Assay Confirmation: Ruling Out Artifacts
A compound can appear to be an inhibitor by interfering with the assay technology itself (e.g., inhibiting the luciferase enzyme in the ADP-Glo™ readout). An orthogonal assay, which uses a different detection principle, is crucial for validating the hit. A time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay is an excellent choice.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Principle : This assay measures the binding of the test compound to the kinase. A Europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled "tracer" compound binds to the kinase's active site. Binding of both results in a high FRET signal. A competitive inhibitor will displace the tracer, reducing the FRET signal.
-
Procedure :
-
Add 4 µL of serially diluted compound to a low-volume 384-well plate.
-
Add 4 µL of a mix containing the Eu-labeled antibody and the BRAF kinase.
-
Add 4 µL of the Alexa Fluor™-labeled tracer.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Analysis : Calculate the emission ratio and plot it against compound concentration to determine the IC₅₀. A confirmed hit should show a dose-dependent decrease in the FRET ratio.
Causality: If this compound shows a similar IC₅₀ in both the ADP-Glo™ (activity) and LanthaScreen™ (binding) assays, it provides strong evidence that it is a genuine BRAF inhibitor and not an assay artifact.
Part 2: Comparative Selectivity Profiling
With the primary target confirmed, we now investigate the compound's cross-reactivity. The most efficient method is to screen it against a broad panel of kinases at a fixed concentration.
Broad Kinase Panel Screening
Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan™ offer panels of hundreds of kinases. For this guide, we will present hypothetical data from a representative panel.
Protocol: Kinase Panel Screen
-
Compound Submission : Provide this compound, Vemurafenib, and Dabrafenib to a contract research organization (CRO).
-
Screening : The CRO will perform binding or activity assays for a large panel of kinases (e.g., >400) at a standard compound concentration (e.g., 1 µM).
-
Data Reporting : Results are typically reported as "% Inhibition" or "% of Control" at the tested concentration. A significant inhibition value (e.g., >50% or >75%) flags a potential off-target interaction.
Interpreting the Data: A Comparative Analysis
The goal is to find a compound with high potency for BRAF and minimal activity against other kinases, especially those within the same family (e.g., CRAF, ARAF) or those known to cause toxicity (e.g., SRC family kinases).
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 1µM) | Vemurafenib (% Inhibition @ 1µM) | Dabrafenib (% Inhibition @ 1µM) | Commentary |
| BRAF (Target) | 98% | 99% | 99% | All compounds show potent on-target activity. |
| CRAF (Off-Target) | 85% | 92% | 45% | Our compound and Vemurafenib show significant CRAF activity. Dabrafenib is more selective. |
| SRC (Off-Target) | 15% | 78% | 22% | Our compound shows superior selectivity against SRC compared to Vemurafenib. |
| VEGFR2 (Off-Target) | 8% | 4% | 6% | All compounds show high selectivity against this common anti-target. |
| p38α (Off-Target) | 42% | 65% | 38% | All compounds show some p38α activity, a potential area for optimization. |
| S6K1 (Off-Target) | 91% | 12% | 15% | Major Liability: Our compound has a significant, unexpected off-target hit on S6K1. |
Trustworthiness: This comparative table allows for an objective evaluation. While our novel compound is potent against BRAF, the data immediately reveals a significant cross-reactivity liability with S6K1, which is not observed with the benchmark compounds. This is a critical finding that must be addressed.
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into small molecules has become an indispensable tool in modern drug discovery.[1] Its unique properties—small atomic size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune a compound's physicochemical and pharmacokinetic profiles.[2][3][4] A primary driver for this strategy is the enhancement of metabolic stability.[5] By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a robust C-F bond, it is often possible to block oxidation by key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily.[6][7] This "metabolic blocking" can lead to a longer drug half-life, improved bioavailability, and a more predictable dosing regimen.[1][8]
However, the assumption that fluorine is a metabolically inert "magic bullet" is a perilous oversimplification. The biological environment is remarkably adept at cleaving even the strongest chemical bonds, and the C-F bond is no exception.[9][10] Under certain structural contexts, enzymatic processes can lead to defluorination, generating reactive or toxic metabolites, such as fluoroacetic acid, which can derail a development program.[11][12]
This guide provides an in-depth comparison of the essential methods used to assess the metabolic stability of fluorinated drug candidates. Moving beyond mere protocols, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our discussion in authoritative data to empower you to make rational, data-driven decisions in your drug discovery programs.
The Mechanistic Dichotomy: Metabolic Shielding vs. Bioactivation
Understanding how to assess stability begins with appreciating the mechanisms by which fluorine influences metabolism.
-
The Shielding Effect (The Primary Goal): The C-F bond's high bond-dissociation energy (~109 kcal/mol) makes it highly resistant to the homolytic cleavage that initiates many CYP450-catalyzed oxidation reactions.[9] Placing fluorine at a known metabolic "soft spot," such as a benzylic position or a carbon alpha to a heteroatom, effectively shields the molecule from degradation at that site.[4][6] Furthermore, fluorine's strong electron-withdrawing nature can deactivate adjacent sites, further reducing their susceptibility to oxidation.[2][13]
-
The Liability (The Hidden Risk): Despite its strength, the C-F bond can be cleaved through several metabolic pathways.[9][14] CYP enzymes can hydroxylate the fluorinated carbon or an adjacent atom, creating unstable intermediates that collapse and eliminate a fluoride ion.[10][15] This oxidative defluorination is a critical pathway to monitor, as it not only negates the intended stability enhancement but can also form toxic byproducts.[11][16] The position of the fluorine atom is therefore paramount; what serves as a metabolic shield in one position may become a liability in another.[5][8]
The Core of Stability Assessment: In Vitro Methodologies
In vitro assays are the high-throughput workhorses of early drug discovery, providing the first critical data on a compound's metabolic fate. The choice of system depends on the specific question being asked.
A. The Frontline Screen: Liver Microsomal Stability Assay
This is the most common starting point for assessing Phase I metabolic stability. Liver microsomes are subcellular vesicles from homogenized liver cells (hepatocytes) that are rich in CYP enzymes.[17][18][19] The assay quantifies the rate at which a parent compound is consumed by these enzymes over time.
Causality Behind the Choice: Microsomes are cost-effective, easily scalable for high-throughput screening, and ideal for specifically interrogating CYP-mediated metabolism, which is the clearance pathway for approximately 60% of marketed drugs.[20] This makes them perfect for rank-ordering compounds and identifying the most promising candidates early on.
This protocol ensures that observed compound loss is due to enzymatic activity and not chemical instability.
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of your fluorinated candidate in DMSO.
-
Liver Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability.[20] Thaw on ice and dilute in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[17]
-
NADPH Regenerating System: Prepare a solution containing NADP⁺, glucose-6-phosphate (G6P), and G6P dehydrogenase. This system continuously regenerates the essential CYP cofactor NADPH, ensuring the reaction does not slow due to cofactor depletion.[17]
-
-
Incubation & Time-Point Sampling:
-
Reaction Setup: In a 96-well plate, add the diluted microsome suspension. Add the test compound to a final concentration of 1 µM.
-
Negative Control (Self-Validation): Prepare a parallel incubation that includes the compound and microsomes but replaces the NADPH regenerating system with buffer. This control is crucial to distinguish enzymatic degradation from simple chemical instability.[20]
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[17][20] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Analysis & Data Interpretation:
-
Quantification: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Calculations:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k .[8][19]
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[6][8]
-
-
A lower CLint and longer t½ indicate greater metabolic stability.
| Compound | Description | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Drug-H | Non-fluorinated Parent | 12 | 115.5 |
| Drug-F | Fluorinated Analog | 85 | 16.3 |
| Verapamil | High-Clearance Control | < 10 | > 138.6 |
| Astemizole | Low-Clearance Control | > 90 | < 15.4 |
This table illustrates how strategic fluorination can dramatically decrease intrinsic clearance, a key goal in lead optimization.
B. Deeper Dive: Hepatocyte Assays
For a more comprehensive metabolic profile, hepatocytes are the gold standard in vitro system.
Causality Behind the Choice: Unlike microsomes, intact hepatocytes contain the full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, as well as transporters.[18][19] This allows for the study of conjugation pathways and provides a more holistic view of hepatic clearance, which is critical if Phase II metabolism is a significant clearance route for your compound class.
The Reality Check: In Vivo Assessment
While in vitro data is essential for screening, it cannot fully predict human pharmacokinetics. In vivo studies in animal models are required to understand the interplay of Absorption, Distribution, Metabolism, and Excretion (ADME).
Causality Behind the Choice: An in vivo study integrates all physiological factors, including blood flow, protein binding, and tissue distribution, providing the true measure of a drug's half-life and clearance in a living system. It is the definitive test to confirm if the metabolic stability observed in vitro translates to improved pharmacokinetic properties in vivo.
According to regulatory guidance from agencies like the FDA, understanding the metabolic profile in humans is crucial.[21] Early in vivo metabolism studies in humans, often using radiolabeled compounds (e.g., ¹⁴C), are considered the most direct way to quantify all metabolic and excretory pathways.[22]
Specialized Analytical Techniques for Fluorinated Molecules
The unique nature of fluorinated compounds necessitates specialized analytical methods to fully characterize their metabolic fate.
| Technique | Principle & Application | Advantages | Limitations |
| LC-MS/MS | Separates compounds by chromatography and detects them by mass. The workhorse for quantifying the parent drug and known metabolites in biological matrices.[18] | High sensitivity and specificity; high throughput. | Requires reference standards for absolute quantification; may not detect unexpected metabolites. |
| ¹⁹F NMR Spectroscopy | Directly detects the fluorine nucleus. Since there is no endogenous ¹⁹F signal in biological systems, any signal is from the drug or its fluorinated metabolites.[23] Used to identify and quantify all fluorine-containing species in a sample without needing standards.[24][25] | Highly specific; no biological background; provides structural information.[24] | Lower sensitivity than LC-MS/MS (micromolar range).[24] Expensive instrumentation. |
| Ion-Selective Electrode (ISE) | A potentiometric method that specifically measures the concentration of free fluoride ions (F⁻) in a sample.[26] | Directly quantifies defluorination, providing a clear measure of C-F bond cleavage. | Cannot measure covalently bound fluorine; sample preparation can be complex.[27] |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown metabolites by determining their elemental composition. | Excellent for metabolite identification and structural elucidation. | Lower throughput than standard LC-MS/MS. |
Navigating the Regulatory Landscape
Drug development programs must adhere to guidelines set by international regulatory bodies. The International Council for Harmonisation (ICH) M12 guideline, finalized in 2024, provides a unified framework for drug interaction and metabolism studies, replacing previous region-specific guidance from the FDA, EMA, and others.[28][29] A key component of this is Metabolites in Safety Testing (MIST), which requires that any human metabolite that is significantly higher in concentration than what was observed in toxicology species must undergo its own safety assessment.[21] Early and thorough characterization of the metabolic profile of your fluorinated candidate is therefore not just good science—it is a regulatory necessity.
Conclusion
Assessing the metabolic stability of fluorinated drug candidates is a nuanced, multi-step process. Fluorination remains one of the most powerful strategies for enhancing a molecule's pharmacokinetic profile, but its success is not guaranteed and must be rigorously verified. The journey from a promising fluorinated lead to a viable drug candidate requires a sophisticated, integrated approach. It begins with high-throughput in vitro screens in liver microsomes to rank-order compounds, progresses to more complex cellular systems like hepatocytes to understand the full metabolic picture, and culminates in definitive in vivo studies to confirm that stability translates into a tangible pharmacokinetic advantage. This must be underpinned by a suite of specialized analytical techniques capable of not only quantifying the parent drug but also identifying and tracking its unique fluorinated metabolites. By embracing this comprehensive and mechanistically-driven strategy, researchers can effectively harness the power of fluorine and mitigate its potential risks, ultimately increasing the probability of success in developing safe and effective new medicines.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, I understand that groundbreaking research in drug development involves novel chemical entities. Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate, a fluorinated pyridinyl benzoate derivative, represents such a frontier. While its potential is significant, its responsible handling and disposal are paramount to ensuring the safety of our researchers and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
The Chemical Profile: Understanding the "Why" Behind the "How"
Before delving into the disposal protocol, it is crucial to understand the chemical nature of this compound. Its structure incorporates three key features that dictate its hazard profile and, consequently, its disposal route:
-
Halogenated Aromatic Core: The presence of two fluorine atoms classifies this compound as a halogenated organic compound.[1] Such compounds are known for their environmental persistence and potential to form harmful byproducts if not disposed of correctly. High-temperature incineration is the generally accepted method for their destruction.[1]
-
Pyridine Moiety: The pyridine ring, a heterocyclic aromatic amine, can confer toxicological properties. Pyridine and its derivatives require careful handling and are considered hazardous waste.[2][3][4]
-
Benzoate Ester: While esters are common in organic chemistry, the overall hazard profile is dominated by the fluorinated pyridine and benzene rings.
Given these structural alerts, this compound must be treated as a hazardous waste. It is imperative that this compound is never disposed of down the drain or in regular trash.[2]
Pre-Disposal Safety and Handling: The Foundation of Responsible Practice
Proper disposal begins with safe handling during and after use. Adherence to these steps is not merely procedural; it is a validation of our commitment to a culture of safety.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation.[5][6] |
| Hand Protection | Nitrile or other chemically resistant gloves | Provides a barrier against skin contact, which can cause irritation.[5][7] |
| Body Protection | A fully buttoned lab coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use within a certified chemical fume hood | Ensures adequate ventilation to avoid inhalation of potentially harmful vapors.[5][7] |
Immediate Spill Response:
In the event of a spill, immediate and correct action is critical.
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]
-
Collect: Carefully collect the absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Identification and Classification
As a researcher, you are a hazardous waste generator.[8] The first step is to correctly identify the waste. Based on its chemical structure, this compound is classified as a halogenated organic waste .[1] It is likely not a "listed" waste under the Resource Conservation and Recovery Act (RCRA) P or U lists, as it is a research chemical.[9] Therefore, it must be managed as a "characteristic" hazardous waste, likely due to toxicity.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to facilitate correct disposal by waste management professionals.
-
Do: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) in a container specifically designated for halogenated organic waste .[1]
-
Do Not: Mix with non-halogenated organic waste, strong acids, bases, or oxidizers.[3]
Step 3: Waste Containment
The integrity of the waste container is essential for safety.
-
Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top lid.[2]
-
The container must be in good condition, free from leaks or cracks.
-
Keep the container closed at all times, except when adding waste.[10]
Step 4: Labeling
Accurate labeling is a regulatory requirement and ensures the safety of everyone who will handle the waste.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[11]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., Toxic, Irritant)
-
The date accumulation started
-
Your name and laboratory information
-
Step 5: Storage and Collection
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and away from sources of ignition.[7] Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step 6 & 7: Final Disposal - High-Temperature Incineration
The ultimate fate of this compound is destruction via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[4][8] Fluorinated organic compounds are more thermally stable than their chlorinated counterparts and require high temperatures (often exceeding 1000°C) to ensure complete destruction.[10][12] Incomplete combustion can lead to the formation of smaller, persistent fluorinated byproducts.[10]
Specialized incinerators are equipped with flue gas scrubbers to neutralize and remove harmful combustion byproducts, such as hydrogen fluoride (HF), which is corrosive and toxic.[10][11] This final step is critical for environmental protection.
Regulatory Framework: Adherence to the Law
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[13] Your institution's EHS office is the primary resource for ensuring compliance with all applicable regulations.
By adhering to this guide, you are not only following a set of procedures but also upholding the principles of scientific integrity and corporate responsibility. The careful management of chemical waste is a direct reflection of the quality and ethical standards of our research.
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Personal protective equipment for handling Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Comprehensive Safety and Handling Guide: Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Hazard Analysis: A Structurally-Informed Perspective
This compound is a complex molecule featuring a difluorinated biphenyl-like scaffold containing a pyridine ring. The primary hazards are inferred from these structural components:
-
Fluorinated Pyridine Moiety : Pyridine and its derivatives can be hazardous, with potential for skin and eye irritation, as well as toxicity if inhaled or ingested.[3][4][5] The presence of a fluorine atom can alter the reactivity and toxicological profile of the pyridine ring.
-
Halogenated Aromatic System : Halogenated organic compounds as a class require careful handling, with specific protocols for waste disposal.[6][7][8]
-
Methyl Ester Functionality : While methyl esters are common, they can be reactive under certain conditions.
Given the absence of specific toxicological data, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment is the cornerstone of laboratory safety.[9] The following PPE is mandatory when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][10] This primary engineering control is non-negotiable and serves to minimize inhalation exposure.
Recommended PPE for Routine Operations
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[3][10] | Provides robust protection against potential skin contact. Nitrile gloves offer good resistance to a range of chemicals, including many aromatic compounds.[11][12][13][14] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][10][15] | Offers maximum protection from splashes and accidental contact with the face and eyes. |
| Skin and Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes.[15] | Protects against skin exposure from spills and splashes. |
| Respiratory Protection | Not required if work is performed in a certified fume hood. | A properly functioning fume hood provides adequate respiratory protection. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The container should be clearly labeled with the chemical name and any known hazards.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination.
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep the container closed when not in use.
-
Post-Handling : After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[5]
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill within a fume hood, use an absorbent material to contain it, then decontaminate the area. For larger spills, follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires special disposal procedures.[6][7]
-
Waste Segregation : All waste containing this compound (including contaminated gloves, weighing boats, and solutions) must be collected in a designated "Halogenated Organic Waste" container.[6][7]
-
Container Labeling : The waste container must be clearly labeled with its contents.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[6]
Visualization of Safety Protocols
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling the Target Compound.
Conclusion: A Proactive Approach to Safety
In the realm of drug discovery and chemical research, a proactive and informed approach to safety is paramount. While specific hazard data for this compound is limited, a thorough analysis of its structural motifs provides a solid foundation for establishing safe handling and disposal practices. By adhering to the multi-layered PPE recommendations, operational plans, and disposal protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
